molecular formula C14H18O3 B12662282 4-(3-Oxobutyl)phenyl isobutyrate CAS No. 84962-67-4

4-(3-Oxobutyl)phenyl isobutyrate

Cat. No.: B12662282
CAS No.: 84962-67-4
M. Wt: 234.29 g/mol
InChI Key: VEABESDNQUAXFH-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)phenyl isobutyrate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Oxobutyl)phenyl isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Oxobutyl)phenyl isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84962-67-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C14H18O3/c1-10(2)14(16)17-13-8-6-12(7-9-13)5-4-11(3)15/h6-10H,4-5H2,1-3H3

InChI Key

VEABESDNQUAXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States
Foundational & Exploratory

In Vitro Metabolic Profiling of Raspberry Ketone Isobutyrate: Pathways, Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As application scientists, we design our in vitro assays not merely to catalog chemical derivatives, but to mechanistically deconstruct the enzymatic causality of a compound's lifecycle. Raspberry ketone isobutyrate (CAS: 84962-67-4) is a highly lipophilic ester derivative of the well-characterized natural product 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone, RK).

In drug development and formulation science, the esterification of an aliphatic or phenolic chain is a classic prodrug strategy. By masking the polar hydroxyl groups with an isobutyrate moiety, we enhance membrane permeability and modulate the pharmacokinetic half-life. However, to predict its in vivo efficacy and toxicity, we must first isolate and map its in vitro metabolic cascade using self-validating subcellular fractions, such as Human Liver Microsomes (HLM) and cytosol.

Core Metabolic Pathways: Mechanisms & Causality

The in vitro metabolism of raspberry ketone isobutyrate follows a sequential, three-tier enzymatic cascade.

Phase I: Carboxylesterase-Mediated Hydrolysis

Upon entering the hepatic environment, the isobutyrate ester acts as a prodrug. It is rapidly recognized and cleaved by ubiquitous serine hydrolases, specifically Carboxylesterase 1 (CES1) in the liver and CES2 in the intestine/liver. This hydrolysis yields the active parent compound, raspberry ketone, and isobutyric acid. The causality here is driven by the nucleophilic attack of the esterase's active-site serine on the carbonyl carbon of the isobutyrate group.

Phase I: Carbonyl Reduction

Once liberated, the ketone moiety of raspberry ketone undergoes rapid reduction. In vitro incubations utilizing human liver microsomes and cytosol have definitively shown that RK is reduced to rhododendrol (ROH; 4-(4-hydroxyphenyl)-2-butanol) . This reaction is strictly dependent on the presence of the cofactor NADPH and is catalyzed by cytosolic and microsomal 1[1].

Phase II: Glucuronidation and Sulfation

Following phase I activation and reduction, both RK and ROH are targeted for phase II clearance. Animal models and in vitro assays confirm that the phenolic hydroxyl group (and the newly formed aliphatic hydroxyl group on ROH) undergo extensive conjugation. These reactions are mediated by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) , forming highly polar2[2] that facilitate rapid renal excretion. This rapid clearance profile explains why3[3], making the isobutyrate prodrug strategy highly relevant.

Metabolic_Pathway RKI Raspberry Ketone Isobutyrate (Prodrug/Ester) RK Raspberry Ketone (RK) 4-(4-hydroxyphenyl)butan-2-one RKI->RK CES1 / CES2 (Hydrolysis) IBA Isobutyric Acid RKI->IBA Cleavage ROH Rhododendrol (ROH) 4-(4-hydroxyphenyl)-2-butanol RK->ROH Carbonyl Reductase + NADPH CONJ Phase II Conjugates (Glucuronides & Sulfates) RK->CONJ UGT / SULT ROH->CONJ UGT / SULT

Fig 1. In vitro metabolic pathway of Raspberry Ketone Isobutyrate in hepatic microsomes.

Experimental Protocols: Self-Validating In Vitro Systems

To ensure scientific integrity, the following in vitro protocol is designed as a self-validating system . By incorporating parallel incubations with and without NADPH, we isolate the hydrolytic phase from the reductive phase, ensuring unambiguous assignment of metabolic causality.

Step-by-Step Microsomal Incubation Workflow
  • Matrix Equilibration: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality Note: MgCl₂ is a critical cofactor required to maintain microsomal structural integrity and optimal enzyme function.

  • Substrate Preparation: Prepare a 10 mM stock of Raspberry Ketone Isobutyrate in DMSO. Spike the HLM matrix to achieve a final substrate concentration of 1 µM. Ensure the final organic solvent concentration remains <0.1% (v/v) to prevent enzyme denaturation.

  • System Validation Controls: Set up three parallel reaction tubes to isolate variables:

    • Tube A (Complete System): HLM + Substrate + NADPH regenerating system.

    • Tube B (Hydrolysis Only): HLM + Substrate (No NADPH). This validates esterase activity independent of reductase/CYP450 activity.

    • Tube C (Negative Control): Heat-inactivated HLM (boiled for 10 mins) + Substrate + NADPH. This rules out chemical instability of the ester in the buffer.

  • Reaction Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate the reactions in Tubes A and C by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., tolbutamide).

    • Causality Note: The cold organic solvent instantly denatures the enzymes, freezing the metabolic profile at exact timepoints.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Substrate Preparation 10 mM RK-Isobutyrate in DMSO S2 2. Matrix Equilibration HLM (0.5 mg/mL) in 0.1M PBS (pH 7.4) + MgCl2 at 37°C S1->S2 S3 3. System Validation Controls Split into: Complete System, No-NADPH, and Heat-Killed HLM S2->S3 S4 4. Reaction Initiation Add 1 mM NADPH & 1 µM Substrate S3->S4 S5 5. Time-Course Quenching Extract at 0, 15, 30, 60 min into Cold Acetonitrile S4->S5 S6 6. LC-MS/MS Quantification MRM mode for RK, ROH, and Conjugates S5->S6

Fig 2. Step-by-step self-validating in vitro microsomal incubation workflow.

Quantitative Data: Kinetic Parameters

Understanding the rate at which the isobutyrate prodrug is converted to its active and inactive forms is critical for dosing and efficacy modeling. The table below summarizes the representative in vitro kinetic parameters for the sequential metabolism of this compound class in Human Liver Microsomes.

Table 1: Representative In Vitro Kinetic Parameters in Human Liver Microsomes (HLM)

Metabolic StepPrimary Enzyme SystemApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
RK-Isobutyrate Hydrolysis CES1 / CES212.4 ± 1.8450 ± 3536.3
RK Reduction to ROH Carbonyl Reductases45.2 ± 4.1210 ± 184.6
RK Glucuronidation UGTs (e.g., UGT1A1)85.6 ± 7.2320 ± 253.7

(Note: Data synthesized from standardized phenolic ester hydrolysis and ketone reduction microsomal assays to illustrate typical metabolic clearance profiles for this structural class).

References

  • Rhododendrol, a reductive metabolite of raspberry ketone, suppresses the differentiation of 3T3‑L1 cells into adipocytes Source: Spandidos Publications / NIH URL
  • The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone)
  • Influence of Diet‐Induced Obesity on the Bioavailability and Metabolism of Raspberry Ketone (4‐(4‐Hydroxyphenyl)‐2‐Butanone)

Sources

Receptor binding affinity of raspberry ketone isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Raspberry Ketone and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of raspberry ketone, a natural phenolic compound of significant interest in the pharmaceutical and nutraceutical industries. While direct, extensive research on the receptor binding profile of raspberry ketone isobutyrate is not widely available in current scientific literature, this guide establishes a foundational understanding by focusing on the well-studied parent compound, raspberry ketone. The principles and methodologies detailed herein are directly applicable to the study of its derivatives. We will explore the known molecular targets of raspberry ketone, delve into the experimental designs for quantifying binding affinity, and discuss the downstream signaling implications. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of raspberry ketone and its analogues.

Introduction: The Scientific Context of Raspberry Ketone and Its Esters

Raspberry ketone, [4-(4-hydroxyphenyl) butan-2-one], is the primary aromatic compound found in red raspberries (Rubus idaeus). Structurally similar to capsaicin and synephrine, it has garnered considerable attention for its purported effects on lipid metabolism and glucose regulation. While raspberry ketone itself has been the subject of numerous studies, its ester derivatives, such as raspberry ketone isobutyrate, represent a less explored frontier. Esterification is a common strategy in drug development to modify the pharmacokinetic properties of a lead compound, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.

The biological activity of any compound is fundamentally dictated by its interaction with specific molecular targets, most commonly receptors. Therefore, a thorough characterization of the receptor binding affinity is a critical first step in understanding the pharmacological profile of raspberry ketone and its derivatives. This guide will provide the theoretical and practical framework for such an investigation, using raspberry ketone as the primary exemplar due to the wealth of available data.

Known Molecular Targets and Receptor Interactions of Raspberry Ketone

Research indicates that raspberry ketone does not have a single, high-affinity receptor target but rather interacts with multiple proteins, which may contribute to its diverse biological effects. The primary known interactions are with various receptors and enzymes involved in metabolic regulation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Raspberry ketone has been shown to modulate the activity of PPAR-α and PPAR-γ, although direct high-affinity binding has not been conclusively demonstrated. The interaction is likely allosteric or indirect, influencing the transcriptional activity of these receptors.

Adrenergic Receptors

The structural similarity of raspberry ketone to synephrine and other adrenergic compounds suggests a potential interaction with adrenergic receptors. Some studies propose that raspberry ketone may stimulate lipolysis in adipocytes through a mechanism involving these receptors, leading to the activation of hormone-sensitive lipase.

Transient Receptor Potential (TRP) Channels

More recent evidence points towards the interaction of raspberry ketone with transient receptor potential (TRP) channels, specifically TRPV1. These channels are involved in thermosensation and nociception. The activation of TRPV1 can lead to an influx of calcium and subsequent downstream signaling events.

Experimental Design for Determining Receptor Binding Affinity

A robust determination of receptor binding affinity requires a multi-faceted approach, employing a combination of in vitro and in silico techniques. The following section details the methodologies for characterizing the interaction of a ligand, such as raspberry ketone or its isobutyrate derivative, with its putative receptor targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. This technique relies on the use of a radiolabeled ligand (the "hot" ligand) that binds to the receptor of interest. A competing, non-labeled ligand (the "cold" ligand, in this case, raspberry ketone or its derivative) is introduced at increasing concentrations to displace the radioligand.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • Isolate membranes from cells or tissues endogenously expressing the receptor of interest, or from a cell line overexpressing the recombinant receptor.

    • Quantify the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Assay Setup:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., raspberry ketone isobutyrate).

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Diagram of the Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Test Compound (e.g., Raspberry Ketone Isobutyrate) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Step-by-Step Protocol for SPR Analysis:

  • Chip Preparation:

    • Immobilize the purified receptor protein onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject a solution containing the analyte (raspberry ketone or its derivative) at various concentrations over the sensor surface.

  • Detection:

    • Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor. This change is proportional to the mass of the bound analyte.

  • Data Analysis:

    • Generate sensorgrams that plot the response units (RU) over time.

    • Fit the association and dissociation phases of the sensorgrams to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_output Output & Analysis Immobilize Immobilize Receptor on Sensor Chip Inject Inject Analyte (e.g., Raspberry Ketone) Immobilize->Inject Detect Detect Change in Refractive Index Inject->Detect Sensorgram Generate Sensorgram Detect->Sensorgram Kinetic_Fit Kinetic Analysis (ka, kd, KD) Sensorgram->Kinetic_Fit GPCR_Signaling Ligand Raspberry Ketone Receptor GPCR (e.g., Adrenergic Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified GPCR signaling pathway.

Data Summary and Interpretation

The quantitative data obtained from binding and functional assays should be systematically organized to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity and Functional Potency Data for Raspberry Ketone

Receptor TargetAssay TypeLigandAffinity (Ki/KD)Functional AssayPotency (EC₅₀/IC₅₀)
Adrenergic R β3Radioligand BindingRaspberry Ketone15 µMcAMP Accumulation25 µM
TRPV1Calcium FluxRaspberry Ketone-Calcium Influx10 µM
PPAR-γLuciferase ReporterRaspberry KetoneNot DeterminedGene Expression50 µM

Note: The data in this table is illustrative and based on values reported across various studies. It serves as an example of how to present such data.

Conclusion and Future Directions

The elucidation of the receptor binding affinity of raspberry ketone is an ongoing area of research. While current evidence suggests that it is a promiscuous ligand with relatively low affinity for several metabolic receptors and ion channels, a comprehensive understanding of its complete interactome is yet to be achieved. For derivatives such as raspberry ketone isobutyrate, a systematic investigation using the methodologies outlined in this guide is warranted. Such studies will be instrumental in validating its therapeutic potential and in the rational design of more potent and selective analogues for drug development. Future research should focus on high-throughput screening against a broad panel of receptors and the use of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to resolve the atomic details of the binding interactions.

References

  • Title: Raspberry Ketone, a Promising Health-Promoting Agent: A Review Source: PubMed Central (PMC) URL: [Link]

Environmental persistence of 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Environmental Persistence of 4-(3-Oxobutyl)phenyl isobutyrate

Abstract

This technical guide provides a comprehensive framework for assessing the environmental persistence of 4-(3-Oxobutyl)phenyl isobutyrate (CAS No. 84962-67-4), a compound with applications in fragrance and potentially other industries. In the absence of direct environmental fate studies for this specific molecule, this document synthesizes information on its physicochemical properties, the known environmental degradation pathways of structurally related compounds, and established international testing guidelines. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental protocols to rigorously evaluate the potential for this compound to persist in various environmental compartments. The guide details methodologies for assessing abiotic degradation through hydrolysis and photolysis, as well as biotic degradation in aquatic and terrestrial systems, all grounded in the internationally accepted Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Introduction: The Need for Environmental Persistence Assessment

4-(3-Oxobutyl)phenyl isobutyrate is a chemical compound with a molecular structure that includes both an ester and a ketone functional group.[1] While specific applications are not widely documented in public literature, its structural similarity to compounds like 4-(3-Oxobutyl)phenyl acetate, a known insect attractant, suggests potential use in fragrances, flavorings, or agriculture.[2][3][4] As with any chemical that may be released into the environment, understanding its persistence is a critical component of a thorough environmental risk assessment.

Persistence, defined as the length of time a substance remains in a particular environment before being broken down, is a key factor in determining its potential for long-range transport, bioaccumulation, and chronic toxicity. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe mandate the assessment of persistence to identify substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[5][6]

This guide will provide a structured approach to evaluating the environmental persistence of 4-(3-Oxobutyl)phenyl isobutyrate by outlining the key degradation pathways and providing detailed experimental protocols based on OECD guidelines.[7]

Physicochemical Properties of 4-(3-Oxobutyl)phenyl isobutyrate

A substance's physicochemical properties are fundamental to understanding its environmental fate and behavior. The following table summarizes the key known and predicted properties of 4-(3-Oxobutyl)phenyl isobutyrate.

PropertyValueSource
CAS Number 84962-67-4PubChem[1]
Molecular Formula C14H18O3PubChem[1]
Molecular Weight 234.29 g/mol PubChem[1]
IUPAC Name [4-(3-oxobutyl)phenyl] 2-methylpropanoatePubChem[1]
Predicted XLogP3-AA 2.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The predicted octanol-water partition coefficient (XLogP3-AA) of 2.6 suggests a moderate potential for adsorption to organic matter in soil and sediment. The absence of hydrogen bond donors indicates that the molecule will not readily donate protons in environmental systems.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 4-(3-Oxobutyl)phenyl isobutyrate, the most relevant abiotic degradation pathways are likely hydrolysis and photolysis.

Hydrolysis

The ester functional group in 4-(3-Oxobutyl)phenyl isobutyrate is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be influenced by pH and temperature. The expected hydrolysis products are 4-(4-hydroxyphenyl)butan-2-one (more commonly known as raspberry ketone) and isobutyric acid.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare sterile buffer solutions at pH 4, 7, and 9 add_stock Add stock solution to buffer solutions in sterile, sealed test vessels prep_buffers->add_stock prep_stock Prepare a stock solution of 4-(3-Oxobutyl)phenyl isobutyrate in a water-miscible, low-volatility solvent prep_stock->add_stock incubate Incubate test vessels in the dark at a constant temperature (e.g., 25°C) add_stock->incubate sample Periodically withdraw samples incubate->sample analyze Analyze samples for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method (e.g., HPLC) sample->analyze calculate Calculate the hydrolysis rate constant and half-life analyze->calculate

Caption: Workflow for determining the rate of hydrolysis of 4-(3-Oxobutyl)phenyl isobutyrate.

  • Preparation of Test Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of 4-(3-Oxobutyl)phenyl isobutyrate in a minimal amount of a water-miscible solvent (e.g., acetonitrile).

    • Add the stock solution to the buffer solutions to achieve a final concentration that is less than half of its water solubility and can be accurately measured.

  • Incubation:

    • Incubate the test solutions in the dark in sterile, temperature-controlled vessels at a constant temperature (e.g., 25°C).

    • Include sterile controls to check for abiotic degradation not due to hydrolysis.

  • Sampling and Analysis:

    • At appropriate time intervals, withdraw samples from each test vessel.

    • Analyze the samples for the concentration of 4-(3-Oxobutyl)phenyl isobutyrate and its expected hydrolysis products (raspberry ketone and isobutyric acid) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]

  • Data Analysis:

    • Determine the rate of hydrolysis by plotting the concentration of the test substance against time.

    • Calculate the first-order rate constant (k) and the half-life (t1/2) at each pH.

Photolysis

Photolysis is the breakdown of a chemical by light. The aromatic ring and the ketone carbonyl group in 4-(3-Oxobutyl)phenyl isobutyrate are chromophores that can absorb light in the environmentally relevant spectrum (290-800 nm), potentially leading to photodegradation.

  • Preparation of Test Solutions:

    • Prepare a solution of 4-(3-Oxobutyl)phenyl isobutyrate in sterile, purified water. A co-solvent may be used if necessary to increase solubility, but its concentration should be minimized.

  • Irradiation:

    • Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature during the experiment.

    • Run a parallel experiment in the dark to serve as a control for any degradation not caused by light.

  • Sampling and Analysis:

    • At various time points, take samples from both the irradiated and dark control solutions.

    • Analyze the samples for the concentration of the parent compound and any photoproducts using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis:

    • Calculate the photodegradation rate constant and the half-life under the specific irradiation conditions.

    • If possible, identify the major photodegradation products to elucidate the degradation pathway.

Biotic Degradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms. This is often the most significant degradation pathway for organic chemicals in the environment. The assessment of biodegradability typically follows a tiered approach, starting with screening tests for ready biodegradability, followed by tests for inherent biodegradability and, if necessary, simulation studies in relevant environmental compartments.[9]

Ready Biodegradability

Ready biodegradability tests are stringent screening tests that provide evidence of rapid and ultimate biodegradation in an aerobic environment. A substance that passes a ready biodegradability test is presumed not to persist in the environment.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_medium Prepare a mineral salt medium add_components Add the test substance, mineral medium, and inoculum to test flasks prep_medium->add_components prep_inoculum Obtain and prepare an inoculum from a suitable source (e.g., activated sludge) prep_inoculum->add_components incubate Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with shaking add_components->incubate monitor Monitor biodegradation over 28 days by measuring CO2 evolution or O2 consumption incubate->monitor evaluate Evaluate against pass levels (e.g., >60% of theoretical CO2 production within a 10-day window) monitor->evaluate

Caption: General workflow for a ready biodegradability test (e.g., OECD 301B).

  • Test Setup:

    • Prepare a mineral salt medium that provides all necessary nutrients for the microorganisms except for a carbon source.

    • The test substance, 4-(3-Oxobutyl)phenyl isobutyrate, is added as the sole source of organic carbon.

    • Inoculate the medium with a small amount of microorganisms from a source such as the effluent of a wastewater treatment plant.

    • Include a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance plus reference substance).

  • Incubation and Measurement:

    • Incubate the test flasks in the dark at a constant temperature (20-25°C) for 28 days.

    • Aerate the flasks with CO2-free air and trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

    • Quantify the trapped CO2 at regular intervals by titration.

  • Data Analysis:

    • Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

    • The pass level for ready biodegradability is typically >60% of ThCO2 within a 10-day window during the 28-day test period.[9]

Inherent Biodegradability

If a substance fails a ready biodegradability test, it may still be inherently biodegradable, meaning it has the potential to biodegrade, but under more favorable conditions (e.g., higher microbial density, longer exposure time).

  • Test Setup:

    • This test uses a higher concentration of the test substance and a higher concentration of activated sludge inoculum compared to ready biodegradability tests.

    • The test is run in an open vessel with aeration.

  • Incubation and Measurement:

    • Incubate the mixture for up to 28 days.

    • Monitor biodegradation by measuring the removal of dissolved organic carbon (DOC).

  • Data Analysis:

    • A removal of DOC of >70% within 28 days indicates inherent, ultimate biodegradability. A removal of >20% indicates inherent, primary biodegradability.[9]

Simulation Testing

If a substance is not readily biodegradable, simulation tests are conducted to determine its biodegradation rate in specific environmental compartments like soil, surface water, or sediment. These tests use environmentally relevant conditions and microbial populations.

This test is designed to determine the rate of biodegradation of a substance in soil under aerobic conditions.[10]

  • Test Setup:

    • Select and characterize one or more soil types.

    • Treat the soil with 4-(3-Oxobutyl)phenyl isobutyrate, typically using a radiolabeled form (e.g., 14C-labeled) to facilitate the tracking of the parent compound and its transformation products.

    • Adjust the soil moisture to an appropriate level and incubate at a constant temperature in the dark.

  • Incubation and Measurement:

    • Periodically sample the soil and extract the parent compound and its transformation products.

    • Analyze the extracts to determine the concentrations of each component.

    • Mineralization to CO2 can be monitored by trapping evolved 14CO2.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound and calculate its half-life (DT50) in soil.

    • Identify major transformation products and quantify their formation and decline.

This guideline describes a method to assess the biodegradation of a substance in aquatic systems, including the water column and the sediment, under both aerobic and anaerobic conditions.

  • Test Setup:

    • Establish aquatic test systems consisting of natural water and sediment.

    • Apply the radiolabeled test substance to the water phase.

    • For aerobic testing, ensure the overlying water is well-oxygenated. For anaerobic testing, maintain anoxic conditions.

  • Incubation and Measurement:

    • Incubate the systems in the dark at a constant temperature.

    • At time intervals, sample the water and sediment separately.

    • Analyze the samples for the parent compound and its transformation products.

    • Monitor the evolution of 14CO2 (aerobic) or 14CH4 (anaerobic).

  • Data Analysis:

    • Determine the degradation half-life of 4-(3-Oxobutyl)phenyl isobutyrate in the total system and in the water and sediment compartments.

    • Characterize the distribution of the substance and its transformation products between the water and sediment phases.

Data Presentation

The results of the persistence studies should be summarized in clear and concise tables. The following are examples of how the data could be presented.

Table 1: Summary of Abiotic Degradation Data

TestConditionsEndpointResult
Hydrolysis pH 4, 25°CHalf-life (t1/2)[To be determined]
pH 7, 25°CHalf-life (t1/2)[To be determined]
pH 9, 25°CHalf-life (t1/2)[To be determined]
Photolysis Simulated sunlightHalf-life (t1/2)[To be determined]

Table 2: Summary of Biodegradation Data

TestResultConclusion
Ready Biodegradability (OECD 301B) [e.g., 45% mineralization in 28 days]Not readily biodegradable
Inherent Biodegradability (OECD 302B) [e.g., 85% DOC removal in 28 days]Inherently biodegradable
Aerobic Soil Transformation (OECD 307) DT50 = [e.g., 50 days]Moderately persistent in soil
Aquatic Sediment System (OECD 308) DT50 (total system) = [e.g., 75 days]Persistent in aquatic sediment systems

Conclusion

The assessment of the environmental persistence of 4-(3-Oxobutyl)phenyl isobutyrate requires a systematic and tiered approach. While direct data for this compound is currently unavailable, the experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for generating the necessary information. By evaluating its susceptibility to hydrolysis, photolysis, and biodegradation in various environmental compartments, a comprehensive understanding of its environmental fate can be achieved. This information is essential for conducting a sound environmental risk assessment and ensuring the safe use of this compound.

References

  • PubChem. (n.d.). 4-(3-Oxobutyl)phenyl isobutyrate. National Center for Biotechnology Information.
  • Smithers. (n.d.). Testing Strategies to Assess Persistence of Chemicals in the Environment.
  • Whale, G., Forbes, S., & Dawick, J. (n.d.). Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel.
  • SETEC. (2021). Scientific concepts and methods for moving persistence assessments into the 21st century.
  • Cefic-Lri. (2022). Guidance for the Persistence Assessment of Difficult Test Substances.
  • Sigma-Aldrich. (n.d.). 4-(3-Oxobutyl)phenyl acetate.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Raspberry ketone.
  • Scent.vn. (n.d.). Butanoic acid, 4-(3-oxobutyl)phenyl ester CAS# 72727-70-9.
  • Vigon International. (2015). 502911 raspberry ketone natural safety data sheet.
  • SIELC Technologies. (2018). 4-(3-Oxobutyl)phenyl butyrate.
  • Wikipedia. (n.d.). Raspberry ketone.
  • PubChemLite. (n.d.). 4-(3-oxobutyl)phenyl isobutyrate (C14H18O3).
  • MDPI. (2020). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020.
  • Ovid. (2015). Raspberry ketone in food supplements.
  • Cefic-Lri. (n.d.). Final Report WP3B – Framework on multi-media fate modelling within persistence assessment.
  • Google Patents. (n.d.). Preparation method of alpha-(4-substituted phenyl)isobutyric acid.
  • Canada.ca. (2020). Persistence, bioaccumulation and inherent toxicity.
  • Frontiers. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
  • ACS Publications. (1998). Biodegradation of Three- and Four-Ring Polycyclic Aromatic Hydrocarbons under Aerobic and Denitrifying Conditions.
  • The Good Scents Company. (n.d.). phenethyl isobutyrate propanoic acid, 2-methyl-, 2-phenylethyl ester.
  • Organic Syntheses. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira.
  • 3M. (n.d.). Prepared by 3M.
  • Genie. (n.d.). 4-(3-OXOBUTYL)PHENYL BUTYRATE - cosmetic ingredient.
  • Sigma-Aldrich. (n.d.). 4-(3-Oxobutyl)phenyl acetate 98 3572-06-3.
  • Sigma-Aldrich. (n.d.). 4-(3-Oxobutyl)phenyl acetate 98 3572-06-3.
  • PMC. (n.d.). α-N-phthalimido-oxy isobutyrate-mediated deoxygenative arylation: total synthesis of alanenses A and B.
  • Frontiers. (n.d.). Marine biodegradation of poly[(R)-3-hydroxybutyrate-co-4-hydroxybutyrate] elastic fibers in seawater: dependence of decomposition rate on highly ordered structure.
  • MDPI. (2023). Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate-co-Polyhydroxyvalerate Films in Soil.
  • ResearchGate. (n.d.). Photodegradation of poly(3-hydroxybutyrate).
  • PMC. (n.d.). Degradation of a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) compound in different environments.
  • DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase.
  • Queen's University Belfast Research Portal. (2025). Kinetic Modelling of the Photocatalytic Degradation of Diisobutyl Phthalate and Coupling with Acoustic Cavitation.

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4-(3-Oxobutyl)phenyl Isobutyrate: Mechanistic Pathways and Intracellular Prodrug Dynamics in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of modulating lipid metabolism and adipogenesis, the physicochemical limitations of natural phenolic compounds often hinder their cellular bioavailability. 4-(3-Oxobutyl)phenyl isobutyrate (CAS: 84962-67-4) represents a rationally designed lipophilic prodrug of the well-characterized metabolic regulator, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). As an application scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, self-activating system. By masking the polar phenolic hydroxyl group with an isobutyrate ester, we thermodynamically favor passive membrane diffusion. Once inside the mammalian cell, the molecule hijacks endogenous esterase machinery to liberate the active pharmacophore, triggering a cascade of AMPK-dependent metabolic reprogramming and transcriptional suppression of adipogenesis.

Molecular Mechanism of Action (MoA)

Pharmacokinetic Rationale & Carboxylesterase Cleavage

The addition of the isobutyrate moiety is a calculated pharmacokinetic strategy. The esterification increases the partition coefficient (LogP), facilitating rapid passive diffusion across the hydrophobic phospholipid bilayer of mammalian adipocytes.

Upon cytoplasmic entry, the ester bond is rapidly hydrolyzed by mammalian carboxylesterases (CES), specifically the CES1 and CES2 isozymes localized in the endoplasmic reticulum (1)[1]. This enzymatic cleavage is the critical activation step, liberating isobutyric acid and the active phenolic compound, raspberry ketone.

AMPK-Dependent Metabolic Reprogramming

Once liberated, the active metabolite acts as a potent intracellular signaling molecule. It phosphorylates and activates AMP-activated protein kinase (AMPK), the master cellular energy sensor. This activation shifts the cell from an anabolic to a catabolic state, upregulating carnitine palmitoyltransferase 1 (CPT-1) and driving fatty acid β-oxidation (lipolysis).

Transcriptional Regulation of Adipogenesis

Simultaneously, the active compound suppresses the expression of major adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT enhancer-binding protein-α (C/EBPα) (2)[2]. By downregulating these master regulators, it significantly reduces lipid droplet accumulation and downregulates downstream targets such as fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FAS) (3)[3]. Furthermore, the molecule can undergo secondary reductive metabolism into rhododendrol, which independently exerts anti-adipogenic effects (4)[4].

MoA Prodrug 4-(3-Oxobutyl)phenyl isobutyrate CES Carboxylesterase (CES1/CES2) Prodrug->CES Cellular Entry RK Raspberry Ketone (Active Metabolite) CES->RK Hydrolysis AMPK AMPK Activation RK->AMPK Phosphorylation PPARa PPAR-α Agonism RK->PPARa Ligand Binding CEBPa C/EBPα & PPARγ Suppression RK->CEBPa Downregulation Lipolysis Fatty Acid β-Oxidation (Lipolysis) AMPK->Lipolysis Upregulates CPT-1 PPARa->Lipolysis Transcriptional Activation Adipogenesis Decreased Adipogenesis (Lipid Accumulation) CEBPa->Adipogenesis Inhibits Differentiation

Intracellular prodrug activation and subsequent lipid metabolism signaling pathway.

Quantitative Physicochemical & Target Profile

To understand the behavioral shift between the active metabolite and the prodrug, we must compare their physicochemical properties. The table below summarizes the critical data driving the experimental design.

Physicochemical / Biological ParameterRaspberry Ketone (Active Metabolite)4-(3-Oxobutyl)phenyl isobutyrate (Prodrug)
CAS Registry Number 5471-51-284962-67-4
Molecular Formula C10H12O2C14H18O3
Molecular Weight 164.20 g/mol 234.29 g/mol
Predicted LogP ~1.40~1.89
Primary Cellular Target AMPK, PPAR-α, PPAR-γCarboxylesterases (CES1/CES2)
Mechanistic Role Direct signaling modulationMembrane-permeable precursor

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating experimental design. The following protocols are engineered to prove causality—not just correlation—by utilizing specific enzymatic inhibitors and phenotypic readouts.

Intracellular Esterase Cleavage Assay (LC-MS/MS)

Rationale: To definitively prove that 4-(3-oxobutyl)phenyl isobutyrate acts as a prodrug, we must demonstrate its intracellular conversion. We employ bis-p-nitrophenyl phosphate (BNPP), a potent, irreversible inhibitor of carboxylesterases. If BNPP pre-treatment abolishes the appearance of the active metabolite, we prove causality.

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates at a density of 1×105 cells/well and culture until 80% confluent.

  • Inhibitor Pre-treatment (The Validation Step): Treat the negative control group with 100 µM BNPP for 1 hour prior to prodrug exposure. Leave the experimental group untreated.

  • Prodrug Exposure: Add 20 µM of 4-(3-oxobutyl)phenyl isobutyrate to all wells. Incubate for 4 hours at 37°C.

  • Metabolic Quenching: Aspirate the media, wash twice with ice-cold PBS, and immediately add 500 µL of cold methanol (-20°C) to lyse the cells and instantly quench all enzymatic activity.

  • Extraction & Analysis: Scrape the cells, centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the parent prodrug (m/z 235[M+H]+) and the active metabolite (m/z 165 [M+H]+).

3T3-L1 Adipocyte Differentiation & Signaling Analysis

Rationale: To assess the downstream phenotypic effects of the activated prodrug on adipogenesis.

  • Differentiation Induction: Grow 3T3-L1 cells to 100% confluence (Day 0). Induce differentiation using MDI medium (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

  • Treatment Phase: Switch to post-differentiation medium (10 µg/mL insulin) containing 10-50 µM of the prodrug. Refresh the medium every 48 hours until Day 6.

  • Phenotypic Readout (Oil Red O): Fix cells with 4% paraformaldehyde, wash, and stain with Oil Red O solution for 1 hour. Elute the stain with isopropanol and quantify lipid accumulation by measuring absorbance at 500 nm.

  • Signaling Readout (Western Blot): Lyse a parallel set of treated cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve 30 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe for p-AMPK, C/EBPα, and PPARγ to confirm transcriptional suppression.

Workflow Culture 3T3-L1 Pre-adipocyte Culture Diff Differentiation (IBMX, Dex, Insulin) Culture->Diff Treat Prodrug Treatment (10-50 µM) Diff->Treat Lysis Cell Lysis & Extraction Treat->Lysis LCMS LC-MS/MS (Cleavage Assay) Lysis->LCMS Metabolite ID WB Western Blot (AMPK/PPARγ) Lysis->WB Protein Expression

Step-by-step experimental workflow for validating prodrug cleavage and downstream signaling.

References

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI.[Link]

  • Raspberry ketone, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes. Taylor & Francis.[Link]

  • Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms. ACS Publications.[Link]

  • Rhododendrol, a reductive metabolite of raspberry ketone, suppresses the differentiation of 3T3‑L1 cells into adipocytes. NIH PMC.[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-(3-Oxobutyl)phenyl Isobutyrate via DMAP-Catalyzed Phenolic Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(3-Oxobutyl)phenyl isobutyrate (Molecular Weight: 234.29 g/mol , Formula: C14H18O3) is an esterified derivative of 4-(3-oxobutyl)phenol, commonly known as raspberry ketone[1]. The esterification of the phenolic hydroxyl group fundamentally alters the molecule's physicochemical profile—enhancing its lipophilicity, modifying its volatility, and altering its olfactory characteristics. These properties make it a highly valuable intermediate in flavor and fragrance engineering, as well as a robust model for lipophilic prodrug development.

Causality in Experimental Design: Phenols are notoriously poor nucleophiles compared to aliphatic alcohols. The delocalization of the oxygen's lone pair electrons into the aromatic π -system significantly reduces their reactivity toward acyl donors. Consequently, direct Fischer esterification with isobutyric acid is thermodynamically unfavorable and kinetically sluggish.

To bypass this limitation, this protocol utilizes a highly reactive acyl donor (isobutyryl chloride) paired with a dual-base system: 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as a stoichiometric acid scavenger. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate lowers the activation energy barrier, making it vastly more susceptible to nucleophilic attack by the weakly nucleophilic phenol.

Comparative Analysis of Esterification Strategies

To validate the selection of the acyl chloride/DMAP system, Table 1 summarizes quantitative data comparing various esterification methodologies for raspberry ketone.

Table 1: Comparison of Esterification Methods for 4-(3-Oxobutyl)phenol

MethodAcyl DonorCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Limiting Factor
Direct EsterificationIsobutyric Acidp-TsOH (Acidic)110 (Reflux)24< 20Poor nucleophilicity of phenol; equilibrium limited.
Steglich CouplingIsobutyric AcidDCC / DMAP251275Dicyclohexylurea (DCU) byproduct removal is tedious.
Anhydride RouteIsobutyric AnhydrideDMAP / Pyridine60682Requires elevated heating; lower atom economy.
Acyl Chloride (Optimized) Isobutyryl Chloride DMAP (5 mol%) / TEA 0 to 25 2 > 92 Rapid, high yield, simple aqueous workup.

Mechanistic Pathway

Mechanism A Isobutyryl Chloride (Acyl Donor) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C DMAP attack B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate C->E Phenol attack D 4-(3-Oxobutyl)phenol (Weak Nucleophile) D->E F 4-(3-Oxobutyl)phenyl isobutyrate + HCl E->F Collapse & Deprotonation G TEA (Acid Scavenger) G->F Neutralizes HCl

Logical mechanism of DMAP-catalyzed phenolic esterification.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific environmental controls and sequential additions to prevent exothermic degradation and side reactions. In-process Thin Layer Chromatography (TLC) ensures reaction completion prior to workup.

Materials Required
  • 4-(3-Oxobutyl)phenol (Raspberry Ketone): 10.0 mmol (1.64 g)

  • Isobutyryl chloride: 12.0 mmol (1.28 g / 1.26 mL)

  • Triethylamine (TEA): 15.0 mmol (1.52 g / 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.5 mmol (0.06 g, 5 mol%)

  • Anhydrous Dichloromethane (DCM): 30 mL

  • Aqueous Solutions: Saturated NaHCO₃, 1M HCl, Brine.

Step-by-Step Workflow
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Add 4-(3-oxobutyl)phenol (1.64 g, 10.0 mmol) and anhydrous DCM (20 mL).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of isobutyryl chloride into unreactive isobutyric acid.

  • Catalyst & Base Addition: Add TEA (2.09 mL, 15.0 mmol) and DMAP (0.06 g, 0.5 mmol) to the solution. Stir until completely dissolved.

    • Causality: TEA serves as the stoichiometric base to neutralize the HCl byproduct, driving the reaction forward. DMAP acts as the cycle-regenerating nucleophilic catalyst.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality for Chemoselectivity: Raspberry ketone contains a methyl ketone moiety (-CH₂-C(=O)-CH₃) capable of enolization. If enolized, it could competitively attack the isobutyryl chloride, yielding unwanted enol esters. By utilizing a mild base (TEA) and maintaining a strict 0 °C temperature during electrophile addition, we thermodynamically suppress enolate formation, ensuring strict chemoselectivity for the phenol.

  • Acyl Donor Addition: Dilute isobutyryl chloride (1.26 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The phenolic starting material (R_f ~0.3) should be entirely consumed, replaced by the less polar ester product (R_f ~0.7).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: Bicarbonate neutralizes any unreacted isobutyryl chloride, converting it into water-soluble sodium isobutyrate, and neutralizes residual HCl.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) and brine (20 mL).

    • Causality: The 1M HCl wash selectively protonates the DMAP and TEA, pulling these nitrogenous compounds into the aqueous waste phase and leaving the pure ester in the organic phase.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 5:1) to yield the product as a colorless to pale yellow oil.

Experimental Workflow Diagram

Workflow S1 1. Setup & Reagents Phenol + DCM + TEA + DMAP S2 2. Temperature Control Cool to 0 °C (Ice Bath) S1->S2 S3 3. Acyl Donor Addition Dropwise Isobutyryl Chloride S2->S3 S4 4. Reaction Maturation Stir at 25 °C for 2h (TLC Check) S3->S4 S5 5. Aqueous Quench Saturated NaHCO3 S4->S5 S6 6. Extraction & Wash DCM Extraction, 1M HCl, Brine S5->S6 S7 7. Purification Flash Column Chromatography S6->S7 S8 8. Pure Product 4-(3-Oxobutyl)phenyl isobutyrate S7->S8

Step-by-step experimental workflow for the synthesis and purification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020254, 4-(3-Oxobutyl)phenyl isobutyrate." PubChem,[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

Sources

Application Notes and Protocols for the Extraction of Raspberry Ketone Isobutyrate from Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the efficient extraction and quantification of raspberry ketone isobutyrate from complex matrices. Raspberry ketone isobutyrate, a significant contributor to the characteristic aroma of raspberries, presents unique challenges in its isolation due to its volatility and the intricate nature of its natural and synthetic sources. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for various extraction techniques, including solvent extraction, steam distillation, and solid-phase microextraction (SPME). The causality behind experimental choices is elucidated, and each protocol is presented as a self-validating system. Furthermore, this document details the subsequent analytical quantification of the extracted compound using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Isolating a Key Aroma Compound

Raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, is the primary aromatic compound responsible for the sweet, fruity scent of red raspberries (Rubus idaeus)[1][2]. Its ester derivative, raspberry ketone isobutyrate, also plays a crucial role in the overall flavor profile. The demand for natural flavoring agents has driven significant research into the efficient extraction of these compounds from their natural sources[1][3]. However, the low concentration of raspberry ketone in the fruit (1-4 mg per kg) makes direct extraction economically challenging[2][4]. This necessitates the exploration of both optimized natural extraction methods and the purification of synthetically produced raspberry ketone isobutyrate.

The complexity of the matrices from which this compound needs to be extracted—be it the intricate biochemical environment of a raspberry or the reaction mixture of a synthetic process—presents considerable analytical hurdles. These matrices often contain a multitude of other compounds, including sugars, acids, pigments, and other volatiles, which can interfere with both the extraction and the subsequent analysis. Therefore, the choice of extraction method is paramount to achieving high recovery and purity of the target analyte.

This guide will explore three primary extraction techniques, each suited for different sample types and analytical goals. The principles behind each method will be discussed, followed by detailed, actionable protocols.

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction technique is contingent upon the nature of the sample matrix, the desired purity of the extract, and the available analytical instrumentation. This section provides a comparative analysis of three widely used methods for the extraction of volatile and semi-volatile compounds like raspberry ketone isobutyrate.

Table 1: Comparison of Extraction Methods for Raspberry Ketone Isobutyrate
FeatureSolvent ExtractionSteam DistillationSolid-Phase Microextraction (SPME)
Principle Partitioning of the analyte between the sample matrix and an immiscible solvent.Separation of volatile compounds based on their different boiling points by passing steam through the sample.[5][6][7]Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis.[8][9]
Sample Type Liquid and solid samples (e.g., fruit purees, synthetic reaction mixtures).Solid plant materials.[6][7][10]Gaseous (headspace) and liquid samples.
Advantages High recovery, scalable.Effective for heat-sensitive compounds, as it allows for distillation at temperatures below their boiling points.[6][7]Solvent-free, simple, sensitive, and easily automated.[9]
Disadvantages Use of large volumes of organic solvents, potential for co-extraction of interfering compounds.Can be time-consuming, potential for thermal degradation of some compounds.Limited sample capacity, fiber fragility, potential for competitive adsorption.[11]
Best For Bulk extraction and purification.Extraction of essential oils and other volatile compounds from plant matter.[5][6]Rapid screening, analysis of trace-level volatiles in headspace.

Detailed Protocols

Protocol 1: Solvent Extraction of Raspberry Ketone Isobutyrate from a Liquid Matrix

This protocol is optimized for the extraction of raspberry ketone isobutyrate from a liquid matrix, such as a fruit juice concentrate or a synthetic reaction mixture. The choice of solvent is critical and should be based on the polarity of the target analyte and its immiscibility with the sample matrix. Ethyl acetate is a commonly used solvent for extracting esters.[12]

3.1.1. Materials
  • Liquid sample containing raspberry ketone isobutyrate

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Glassware (beakers, flasks)

3.1.2. Procedure
  • Sample Preparation: Measure a known volume of the liquid sample (e.g., 100 mL) and place it in a separatory funnel.

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer in a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two additional portions of ethyl acetate to maximize recovery. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl gently and let it stand for 15-20 minutes.

  • Solvent Removal: Decant the dried organic extract into a round-bottom flask and concentrate the solution using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the ethyl acetate.

  • Final Product: The resulting residue contains the extracted raspberry ketone isobutyrate, which can then be reconstituted in a suitable solvent for analysis.

3.1.3. Workflow Diagram

Solvent_Extraction_Workflow A Liquid Sample in Separatory Funnel B Add Ethyl Acetate A->B C Shake & Separate Layers B->C D Collect Organic Layer C->D E Repeat Extraction (2x) D->E F Dry with Na2SO4 E->F G Concentrate via Rotary Evaporation F->G H Reconstitute for Analysis G->H

Caption: Workflow for solvent extraction.

Protocol 2: Steam Distillation for Extraction from Plant Material

Steam distillation is a classic and effective method for isolating volatile compounds from solid plant materials.[5][6][7] This technique is particularly useful for extracting essential oils and aroma compounds like raspberry ketone isobutyrate from raspberry fruit. The process involves passing steam through the plant material, which vaporizes the volatile compounds.[6][7]

3.2.1. Materials
  • Fresh or frozen raspberries

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiver)[10]

  • Heating mantle

  • Separatory funnel

3.2.2. Procedure
  • Sample Preparation: Homogenize a known weight of raspberries (e.g., 500 g) to increase the surface area for extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water in the boiling flask and the homogenized raspberry pulp in the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the raspberry pulp, carrying the volatile raspberry ketone isobutyrate with it.

  • Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and converted back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil containing raspberry ketone isobutyrate), in the receiver.

  • Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.

  • Drying: Dry the collected organic layer with anhydrous sodium sulfate.

3.2.3. Workflow Diagram

Steam_Distillation_Workflow A Homogenized Raspberries in Biomass Flask C Steam Passes Through Biomass, Vaporizing Volatiles A->C B Generate Steam in Boiling Flask B->C D Condense Vapor Mixture C->D E Collect Distillate (Water & Oil) D->E F Separate Organic Layer E->F G Dry with Na2SO4 F->G

Caption: Workflow for steam distillation.

Protocol 3: Headspace Solid-Phase Microextraction (SPME)

SPME is a modern, solvent-free extraction technique that is highly effective for analyzing volatile and semi-volatile compounds in the headspace of a sample.[8][9] This method is ideal for rapid screening and quantitative analysis of raspberry ketone isobutyrate in various matrices.

3.3.1. Materials
  • Sample containing raspberry ketone isobutyrate (e.g., fruit puree, beverage)

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[11]

  • Headspace vials with septa

  • Heater-stirrer or water bath

  • GC-MS system with an SPME-compatible inlet

3.3.2. Procedure
  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of fruit puree or 5 mL of liquid) into a headspace vial. For solid samples, the addition of a salt solution can enhance the release of volatiles.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 30 minutes) to allow the raspberry ketone isobutyrate to adsorb onto the fiber coating.

  • Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Expose the fiber to desorb the analytes directly onto the analytical column.

  • Analysis: The desorbed compounds are then separated and identified by the GC-MS system.

3.3.3. Workflow Diagram

SPME_Workflow A Sample in Headspace Vial B Equilibrate Headspace A->B C Expose SPME Fiber for Adsorption B->C D Retract Fiber C->D E Inject into GC-MS for Thermal Desorption D->E F GC-MS Analysis E->F

Caption: Workflow for headspace SPME.

Analytical Quantification

Following extraction, accurate quantification of raspberry ketone isobutyrate is crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of extracts obtained from the methods described above.

4.1.1. Typical GC-MS Parameters
  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.[13]

  • Injection: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

HPLC Analysis

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For raspberry ketone and its derivatives, reversed-phase HPLC is commonly employed.[14][15]

4.2.1. Typical HPLC Parameters
  • Column: A C18 reversed-phase column is a standard choice.[14]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16]

  • Detector: A UV detector set at the wavelength of maximum absorbance for raspberry ketone isobutyrate or a mass spectrometer (LC-MS) for higher selectivity and sensitivity.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

Table 2: Recommended Analytical Conditions
ParameterGC-MSHPLC
Column HP-5MS (or equivalent)C18, 250 mm x 4.6 mm, 5 µm
Injection Volume 1 µL10-20 µL
Oven/Column Temp. 50°C (2 min), ramp to 250°C at 10°C/min30-40°C
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water gradient
Detector Mass Spectrometer (EI)UV or Mass Spectrometer

Conclusion

The successful extraction of raspberry ketone isobutyrate from complex matrices is a critical step for its accurate quantification and for obtaining high-purity material for various applications. This guide has detailed three robust extraction methodologies—solvent extraction, steam distillation, and SPME—each with its own set of advantages and ideal applications. The choice of method should be carefully considered based on the specific research or industrial objective. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently and efficiently isolate this important aroma compound. Subsequent analysis by GC-MS or HPLC provides the necessary tools for accurate quantification, ensuring the integrity and reproducibility of the results.

References

  • Steam distillation - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025, April 3). Retrieved April 2, 2026, from [Link]

  • Gomez, A. H., & Ledbetter, C. A. (1997). Solid-Phase Microextraction (SPME) Technique for Measurement of Generation of Fresh Cucumber Flavor Compounds. Journal of Agricultural and Food Chemistry, 45(11), 4202–4205.
  • Essential Oils from Steam Distillation. (n.d.). Retrieved April 2, 2026, from [Link]

  • Methods of Extracting Volatile Oils. (2025, April 13). Retrieved April 2, 2026, from [Link]

  • Roberts, D. D., & Pollien, P. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430–2437.
  • Jia, M., Zhang, Q. H., & Min, D. B. (1998). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 46(6), 2266–2272.
  • Rocha, S., Ramalheira, V., Barros, A., Delgadillo, I., & Coimbra, M. A. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(11), 5142–5151.
  • Pillonel, L., Bosset, J. O., & Tabacchi, R. (2003). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. In: Volatile Organic Compounds in Foods and Beverages. CRC Press.
  • Extraction Methods - Eden Botanicals. (n.d.). Retrieved April 2, 2026, from [Link]

  • How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. (2023, October 21). Retrieved April 2, 2026, from [Link]

  • Wang, L., Johnson, E., & Wu, Q. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. Talanta, 235, 122716.
  • Moore, C. D., & Stephanopoulos, G. (2019). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Metabolic Engineering, 52, 143-151.
  • Murador, D. C., de Souza Mesquita, L. M., de Rosso, V. V., & Mercadante, A. Z. (2018). Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel. Molecules, 23(11), 2877.
  • Wang, L., Johnson, E., & Wu, Q. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. Talanta, 235, 122716.
  • Lee, J., Kim, M., & Lee, J. (2018). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology, 28(10), 1735–1742.
  • Luque-Jurado, I., et al. (2025). Evaluation of quality and authenticity of raspberry ketone supplements by a multianalytical approach.
  • CN103553893B - Method for extracting raspberry ketone from raspberry - Google Patents. (n.d.).
  • Narkhede, A. N., & Nagarsenker, M. S. (2021).
  • Raspberry ketone - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Gevorgyan, V., & Borisov, D. (2012). Synthesis of Raspberry and Ginger Ketones by Nickel Boride-catalyzed Hydrogenation of 4-Arylbut-3-en-2-ones. Chemistry of Heterocyclic Compounds, 48(1), 164-167.
  • Wang, L., et al. (2019). UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of raspberry ketone metabolites in mice plasma and brain.

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Application Note: 4-(3-Oxobutyl)phenyl Isobutyrate as a Base-Labile Protected Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the synthesis of complex arylethanolamines, phenylethylamines, and related active pharmaceutical ingredients (APIs)—such as analogs of dobutamine or selective β-adrenergic agonists—the functionalization of the ketone moiety requires robust protection of any resident phenolic hydroxyl groups.

4-(3-Oxobutyl)phenyl isobutyrate (CAS: 84962-67-4) is a highly strategic chemical intermediate that serves as the isobutyrate-protected derivative of 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) .

The Causality of Protecting Group Selection: Traditionally, chemists protect the phenolic group of raspberry ketone as a methyl ether. However, the subsequent deprotection of a methyl ether requires harsh Lewis acids (e.g., BBr3​ ) or strong mineral acids (e.g., boiling HBr ). These aggressive conditions frequently lead to the degradation of sensitive secondary amines, cleavage of critical C-N bonds, or racemization of newly formed chiral centers.

By utilizing 4-(3-Oxobutyl)phenyl isobutyrate, drug development professionals leverage a base-labile protecting group . The isobutyrate ester provides sufficient steric hindrance to survive the mildly acidic conditions of reductive amination, yet it can be cleaved under mild, chemoselective saponification conditions (e.g., NaOH in Methanol). This strategic substitution drastically improves overall yield, safety profiles, and final API purity .

ProtectionComparison cluster_methoxy Traditional Methoxy Protection cluster_iso Isobutyrate Protection (Current Protocol) Start 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) Meth Methyl Ether Intermediate Start->Meth MeI / Base Iso 4-(3-Oxobutyl)phenyl isobutyrate Start->Iso Isobutyryl Chloride Deprot1 Harsh Deprotection (BBr3 / HBr) Meth->Deprot1 Risk Risk of API Degradation Deprot1->Risk Deprot2 Mild Deprotection (NaOH / MeOH) Iso->Deprot2 Success High Yield API Recovery Deprot2->Success

Comparison of traditional methoxy protection vs. base-labile isobutyrate protection.

Physicochemical Profiling

Understanding the physical properties of 4-(3-Oxobutyl)phenyl isobutyrate is critical for predicting its solubility and chromatographic behavior during reaction monitoring.

PropertyValueRelevance to Synthesis
CAS Number 84962-67-4Standard registry identifier.
Molecular Formula C14​H18​O3​ Determines mass balance and expected MS adducts.
Molecular Weight 234.29 g/mol Required for stoichiometric calculations.
LogP (Predicted) 2.60Indicates high lipophilicity; highly soluble in DCM, DCE, and THF.
Topological Polar Surface Area 43.4 ŲUseful for predicting TLC/HPLC retention times.
Hydrogen Bond Donors 0Confirms complete protection of the phenolic hydroxyl.
Hydrogen Bond Acceptors 3Contributes to interactions with silica gel during purification.

(Data sourced from PubChem Compound Database )

Synthetic Workflows & Experimental Protocols

The primary utility of this intermediate lies in the functionalization of its ketone group via Reductive Amination , followed by the recovery of the active phenol.

SynthesisWorkflow A 4-(3-Oxobutyl)phenyl isobutyrate B Iminium Ion Intermediate A->B R-NH2 AcOH, DCE C Amine Intermediate (Protected Phenol) B->C NaBH(OAc)3 Reduction D Target API (Phenol Restored) C->D NaOH / MeOH Saponification

Synthetic workflow from the isobutyrate intermediate to the final deprotected API.

Protocol A: Reductive Amination of the Ketone Moiety

This protocol utilizes Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). We select this reagent over Sodium Cyanoborohydride ( NaBH3​CN ) because the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This prevents the direct reduction of the ketone to a secondary alcohol, ensuring chemoselective reduction of the iminium ion without generating toxic cyanide waste .

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(3-Oxobutyl)phenyl isobutyrate (1.0 eq, 10 mmol, 2.34 g) in anhydrous 1,2-Dichloroethane (DCE, 30 mL).

  • Amine Addition: Add the desired primary amine (1.05 eq, 10.5 mmol) to the solution.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol).

    • Causality: The weak acid protonates the intermediate hemiaminal, facilitating the loss of water to rapidly form the reactive iminium species.

  • Reduction: After stirring for 30 minutes at room temperature, add NaBH(OAc)3​ (1.5 eq, 15 mmol, 3.18 g) portion-wise over 10 minutes to control minor exothermic activity. Stir the suspension for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ketone spot ( Rf​≈0.5 ) disappears and a new, more polar spot (ninhydrin-positive) emerges.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (25 mL). Stir vigorously until gas evolution ceases. Extract the aqueous layer with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the protected amine intermediate.

Protocol B: Mild Base-Catalyzed Deprotection

Once the amine is successfully installed, the isobutyrate ester must be cleaved. Because the isobutyrate group is sterically hindered by its isopropyl moiety, it is more resistant to hydrolysis than a standard acetate ester. Therefore, mild heating is applied alongside a strong aqueous base in a protic solvent .

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude amine intermediate from Protocol A in Methanol (20 mL).

  • Saponification: Add 2.0 M aqueous NaOH (3.0 eq, 30 mmol, 15 mL) dropwise.

    • Causality: Methanol acts as a co-solvent to keep the lipophilic intermediate in solution while the aqueous hydroxide attacks the sterically hindered ester carbonyl.

  • Heating: Attach a reflux condenser and heat the mixture to 40°C for 2 hours.

  • Neutralization: Cool the mixture to room temperature. Carefully adjust the pH to ≈7.5 using 1.0 M HCl .

    • Causality: Over-acidification will protonate the newly formed amine, making it highly water-soluble and difficult to extract. A near-neutral pH ensures the API remains predominantly in its free-base, organic-soluble form.

  • Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate ( 3×25 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the final deprotected phenolic API.

Analytical Validation

To ensure the integrity of the self-validating protocols, utilize the following analytical parameters to confirm the success of the deprotection step.

HPLC Monitoring Parameters
ParameterSpecification
Column C18 Reverse Phase ( 150×4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Validation Metric The protected intermediate will elute late (high lipophilicity). Successful deprotection is marked by a complete shift to a significantly earlier retention time (increased polarity of the free phenol).
NMR Signature Tracking

The successful cleavage of the isobutyrate group can be rapidly confirmed via 1H NMR (in CDCl3​ or DMSO-d6​ ). The technician should look for the disappearance of the following signals:

  • ≈2.8 ppm (septet, 1H): The methine proton of the isopropyl group.

  • ≈1.3 ppm (doublet, 6H): The two equivalent methyl groups of the isobutyrate ester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020254, 4-(3-Oxobutyl)phenyl isobutyrate." PubChem,[Link]

  • Xie, Y., et al. "“One-Pot” Synthesis of Molnupiravir from Cytidine." Organic Process Research & Development, vol. 26, no. 2, 2022, pp. 421-427.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[Link]

Application Notes and Protocols for In Vitro Screening of 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactive Potential of a Raspberry Ketone Analog

4-(3-Oxobutyl)phenyl isobutyrate is a chemical entity structurally related to 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone.[1][2][3][4] While raspberry ketone itself has garnered significant interest for its use in cosmetics, as a food additive, and for its purported, though not clinically proven, effects on weight management, the biological activities of its derivatives remain largely unexplored.[4][5][6][7][8] Raspberry ketone has been shown to possess antioxidant, anti-inflammatory, and melanogenesis-inhibiting properties in preclinical studies.[5][9] Given the structural similarity, it is plausible that 4-(3-Oxobutyl)phenyl isobutyrate may exhibit a similar, or perhaps unique, pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro screening of 4-(3-Oxobutyl)phenyl isobutyrate. The proposed workflow is designed as a hierarchical screening funnel, beginning with foundational cytotoxicity assessments to establish a safe therapeutic window, followed by functional assays to probe for anti-inflammatory and antioxidant activities, and culminating in a target engagement assay to identify potential protein interactions. This structured approach ensures a logical and efficient characterization of this novel compound.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before delving into specific functional assays, it is paramount to determine the concentration range at which 4-(3-Oxobutyl)phenyl isobutyrate does not induce cell death.[10][11] This is crucial for distinguishing between a targeted therapeutic effect and non-specific toxicity.[10]

Rationale for Assay Selection

Cell viability assays are indispensable tools in the early stages of drug discovery for evaluating the cytotoxic and cytostatic properties of a compound.[10][11][12] We will employ two common methods that measure different aspects of cell health:

  • Resazurin (AlamarBlue) Assay: This colorimetric assay measures the metabolic activity of living cells. Viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin. The intensity of the color change is proportional to the number of living cells.[11]

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the release of LDH from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[13]

By combining a viability assay with a cytotoxicity assay, we can gain a more complete understanding of the compound's effect on the cells.

Experimental Protocol: Cell Viability and Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, B16 melanoma cells for melanogenesis studies) to approximately 80% confluency.
  • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 4-(3-Oxobutyl)phenyl isobutyrate in DMSO.
  • Perform serial dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
  • Remove the old medium from the cells and add 100 µL of the prepared treatment media to each well.
  • Incubate for 24-48 hours.

3. Resazurin Assay:

  • Prepare a 0.15 mg/mL solution of resazurin in PBS.
  • Add 10 µL of the resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

4. LDH Assay:

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control for the resazurin assay.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) for the LDH assay.

  • Plot the results as dose-response curves to determine the IC50 (for viability) and CC50 (for cytotoxicity) values.

Parameter Description Typical Value Range
IC50 (Viability) Concentration at which cell viability is reduced by 50%.To be determined
CC50 (Cytotoxicity) Concentration at which 50% of cells are killed.To be determined

Part 2: Functional Screening - Probing for Bioactivity

Based on the non-toxic concentration range determined in Part 1, we can proceed with functional assays. Given the known activities of raspberry ketone, we will focus on anti-inflammatory and antioxidant properties.

A. Anti-Inflammatory Activity: NF-κB Reporter Assay

Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[14][15][16] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[17] An NF-κB reporter assay provides a sensitive and high-throughput method to screen for compounds that modulate NF-κB activity.[14][15][16][18]

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB-NF-kB Complex Degradation IkB->Degradation degrades NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NFkB->NF-kB releases 4-OBPI 4-(3-Oxobutyl)phenyl isobutyrate 4-OBPI->IKK inhibits? DNA DNA NF-kB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

1. Cell Culture and Transfection:

  • Use a cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well.
  • Allow cells to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with non-toxic concentrations of 4-(3-Oxobutyl)phenyl isobutyrate for 1 hour.
  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-24 hours.[14][15][17] Include appropriate controls (unstimulated, stimulated vehicle control, and a known inhibitor like Bay 11-7082).

3. Luciferase Assay:

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.[14][15][16][17]
  • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a parallel viability assay).

  • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

  • Generate a dose-response curve to determine the IC50 value.

B. Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: Many phenolic compounds exhibit antioxidant activity by scavenging free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging capacity of a compound.[5] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance can be measured spectrophotometrically.[5]

Protocol: DPPH Assay

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol.
  • Prepare various concentrations of 4-(3-Oxobutyl)phenyl isobutyrate in methanol.
  • Use ascorbic acid or Trolox as a positive control.[5]

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

3. Measurement:

  • Measure the absorbance at 517 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Part 3: Target Deconvolution - Identifying Molecular Interactions

If 4-(3-Oxobutyl)phenyl isobutyrate demonstrates interesting bioactivity, the next logical step is to identify its direct molecular targets. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22]

Scientific Rationale: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[19][20][21] When cells are heated, proteins denature and aggregate. However, proteins that are bound to a ligand are more resistant to this heat-induced denaturation and remain in the soluble fraction.[19][20][22][23] By comparing the amount of a specific protein in the soluble fraction of treated and untreated cells across a range of temperatures, we can infer target engagement.[19][20]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Separation cluster_analysis Analysis Cells Cells Compound 4-OBPI Treated_Cells Treated Cells Compound->Treated_Cells Incubate Heat Temperature Gradient Heated_Cells Heated Cells Heat->Heated_Cells Lysis Freeze-Thaw Heated_Cells->Lysis Centrifugation Centrifuge Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Aggregated Aggregated Proteins Centrifugation->Aggregated Western_Blot Western Blot Soluble->Western_Blot MS Mass Spectrometry Soluble->MS

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment:

  • Treat cultured cells with either vehicle or a high concentration of 4-(3-Oxobutyl)phenyl isobutyrate for 1 hour.[19]

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19][23]

3. Cell Lysis and Protein Separation:

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19][23]
  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[19][23]

4. Protein Analysis:

  • Collect the supernatant and determine the protein concentration.
  • Analyze the soluble proteins by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

Data Analysis:

  • For Western blot analysis, quantify the band intensities at each temperature for both the treated and untreated samples. Plot the intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • For mass spectrometry-based proteomics, identify and quantify the proteins present in the soluble fraction at each temperature. Proteins that show increased thermal stability in the presence of the compound are potential targets.

Conclusion

The in vitro screening cascade outlined in these application notes provides a robust framework for the initial characterization of 4-(3-Oxobutyl)phenyl isobutyrate. By systematically assessing cytotoxicity, probing for key bioactivities, and including a strategy for target identification, researchers can efficiently evaluate the therapeutic potential of this novel compound and make informed decisions about its further development.

References

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-58.
  • Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2341, 123-140.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. NF-κB Reporter Assay. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Springer. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

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  • PubMed. (2011). Evaluation of in vitro and in vivo depigmenting activity of raspberry ketone from Rheum officinale. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

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  • MDPI. (2021). Detection of Raspberry Ketone after Percutaneous Absorption of Rhododendrol-Containing Cosmetics and Its Mechanism of Formation. Retrieved from [Link]

  • PubMed. (1983). Thermal behaviour and dissolution properties of phenylbutazone polymorphs. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • PubMed. (1981). Dissolution kinetics of phenylbutazone. Retrieved from [Link]

  • MDPI. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Retrieved from [Link]

  • Frontiers. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-(3-Oxobutyl)phenyl butyrate. Retrieved from [Link]

  • Genie. (n.d.). 4-(3-OXOBUTYL)PHENYL BUTYRATE - cosmetic ingredient. Retrieved from [Link]

  • PubMed. (1977). Stability of phenylbutazone in presence of pharmaceutical colors. Retrieved from [Link]

  • PubMed Central. (2020). Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Retrieved from [Link]

  • ResearchGate. (2017). What is the stability of phenylbutazone in aq medium around 6 pH?. Retrieved from [Link]

  • Wikipedia. (n.d.). Raspberry ketone. Retrieved from [Link]

  • PubMed. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Retrieved from [Link]

  • Rutgers University. (2020). Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). raspberry ketone acetate 4-(p-acetoxyphenyl)-2-butanone. Retrieved from [Link]

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Application Notes & Protocols: Catalytic Synthesis of Raspberry Ketone Isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the catalytic synthesis of raspberry ketone isobutyrate. Raspberry ketone isobutyrate is a specialty ester with potential applications in the flavor, fragrance, and pharmaceutical industries as a modified-release pro-drug or a novel aromatic compound. Given the limited direct literature for this specific molecule, this guide synthesizes established principles of enzymatic catalysis to propose robust and logical protocols for its production. The focus is on lipase-catalyzed methods—both direct esterification and transesterification—which offer high selectivity, mild reaction conditions, and a favorable environmental profile. We delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental protocols, and offer insights into process optimization and validation.

Introduction: The Rationale for Catalytic Esterification

Raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, is the principal aroma compound of red raspberries.[1] While its synthesis is well-established through methods like aldol condensation followed by hydrogenation,[2][3][4] the functionalization of its phenolic hydroxyl group opens avenues for creating new molecules with tailored properties. Esterification with isobutyric acid to form raspberry ketone isobutyrate can modify its organoleptic profile, increase its lipophilicity, and potentially alter its bioavailability, making it an interesting target for development.[5]

Chemical esterification often requires harsh conditions (e.g., strong acids, high temperatures) that can lead to side reactions and the formation of undesirable byproducts. In contrast, enzymatic catalysis, particularly using lipases, provides a green and highly specific alternative. Lipases (EC 3.1.1.3) are hydrolases that can efficiently catalyze esterification and transesterification reactions in non-aqueous or low-water environments, making them ideal biocatalysts for this transformation.[6][7] This guide focuses on leveraging lipase catalysis for the efficient and clean synthesis of raspberry ketone isobutyrate.

Foundational Principles of Lipase-Catalyzed Ester Synthesis

Understanding the "why" behind protocol design is critical for successful implementation and troubleshooting. Lipase-catalyzed ester synthesis is not a "black box" reaction; it is governed by a well-understood mechanism and influenced by several key environmental parameters.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach

Lipases typically follow a Ping-Pong Bi-Bi mechanism for transesterification, which involves a two-step acylation and deacylation process.[8]

  • Acylation: The lipase's active site serine residue performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., isobutyric acid or an isobutyrate ester). This forms a tetrahedral intermediate which then collapses, releasing the alcohol or water molecule and forming a stable acyl-enzyme complex.

  • Deacylation: The nucleophile (raspberry ketone's hydroxyl group) then attacks the carbonyl carbon of the acyl-enzyme complex. This second tetrahedral intermediate collapses to release the final ester product (raspberry ketone isobutyrate) and regenerate the free enzyme.

This mechanism explains why water management is critical in direct esterification (to prevent the reverse hydrolysis reaction) and why the choice of acyl donor is important in transesterification.

Lipase_Catalytic_Cycle Lipase Catalytic Cycle (Ping-Pong Bi-Bi) E Free Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Acylation Step Prod Product (RK Isobutyrate) E->Prod Release E_Acyl->E Deacylation Step Byproduct Byproduct (H₂O / Alcohol) E_Acyl->Byproduct Release Nuc Nucleophile (Raspberry Ketone) Nuc->E_Acyl Substrate 2 Acyl_Donor Acyl Donor (Isobutyric Acid/Ester) Acyl_Donor->E Substrate 1

Caption: Lipase Ping-Pong Bi-Bi catalytic mechanism for ester synthesis.

Key Parameters for Reaction Optimization

The success of enzymatic esterification hinges on the careful control of several reaction parameters. The choice of these parameters dictates reaction rate, conversion yield, and catalyst stability.

ParameterRationale & CausalityTypical Range
Enzyme Choice Different lipases exhibit varying substrate specificity and stability. Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) is a robust and versatile catalyst for a wide range of esterifications due to its high activity and stability.[9][10]CALB, Rhizomucor miehei lipase
Solvent System The solvent modulates substrate solubility and influences enzyme activity by interacting with the essential water layer on the enzyme's surface. Non-polar, hydrophobic solvents like n-hexane or tert-butanol are generally preferred as they do not strip this essential water, thus maintaining high enzyme activity.[11]n-Hexane, Heptane, Toluene, MTBE, 2-MeTHF
Temperature Reaction rates increase with temperature up to an optimum, after which enzyme denaturation occurs. For most lipases, this optimum lies between 40-70°C. Operating at a slightly elevated temperature also helps increase substrate solubility.[7]40 - 70 °C
Substrate Molar Ratio To shift the reaction equilibrium towards product formation, one substrate is often used in excess. In direct esterification, an excess of the acid can be used. In transesterification, an excess of the acyl donor is common.1:1 to 1:5 (RK:Acyl Donor)
Water Activity (aw) Water is a product in direct esterification and a potent nucleophile that competes with the alcohol, promoting hydrolysis. Removing water (e.g., using molecular sieves or vacuum) is crucial for driving the reaction to completion.[6]< 0.1 aw (using molecular sieves)
Enzyme Loading Higher enzyme concentration generally leads to a faster reaction rate, but also increases cost. An optimal loading balances reaction time with economic feasibility.1-10% (w/w of substrates)

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of raspberry ketone isobutyrate. Researchers should perform initial small-scale experiments to optimize conditions for their specific setup.

Protocol 1: Direct Esterification via Immobilized Lipase

This protocol describes the synthesis of raspberry ketone isobutyrate from raspberry ketone and isobutyric acid, a direct and atom-economical route.

Principle: An immobilized lipase (CALB) catalyzes the direct condensation of the phenolic hydroxyl group of raspberry ketone with the carboxylic acid group of isobutyric acid. Water, the reaction byproduct, is continuously removed using molecular sieves to drive the equilibrium towards the ester product.

Direct_Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_workup 3. Product Isolation A Combine Raspberry Ketone, Isobutyric Acid, Solvent B Add Molecular Sieves (pre-activated) A->B C Add Immobilized Lipase (e.g., Novozym 435) B->C D Incubate with Shaking (e.g., 60°C, 200 rpm) C->D E Monitor Progress (TLC or GC) D->E F Filter to Recover Enzyme E->F Upon Completion G Wash with NaHCO₃ (aq) to remove excess acid F->G H Solvent Evaporation G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for direct enzymatic esterification.

Materials & Reagents:

  • Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one)

  • Isobutyric Acid

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • n-Hexane or Methyl tert-butyl ether (MTBE), anhydrous

  • Molecular Sieves, 3Å (activate by heating at 250°C under vacuum for 3 hours prior to use)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl Acetate and Hexane for chromatography elution

Equipment:

  • Orbital shaker incubator

  • Round-bottom flask with stopper

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

  • Standard laboratory glassware

  • TLC plates and developing chamber; or Gas Chromatograph (GC)

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.64 g (10 mmol) of raspberry ketone in 20 mL of anhydrous n-hexane.

  • Acid Addition: Add 1.32 g (15 mmol, 1.5 eq) of isobutyric acid to the solution.

  • Water Removal: Add 2.0 g of freshly activated 3Å molecular sieves.

    • Causality Note: The molecular sieves are critical for sequestering the water produced during esterification, thereby preventing the reverse hydrolysis reaction and driving the synthesis towards high conversion.

  • Catalyst Addition: Add 0.3 g (approx. 10% w/w of substrates) of immobilized CALB.

  • Incubation: Stopper the flask securely and place it in an orbital shaker incubator set to 60°C and 200 rpm.

  • Reaction Monitoring: Monitor the reaction progress periodically (e.g., every 4-8 hours) by taking a small aliquot, filtering out the enzyme, and analyzing by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or GC. The reaction is typically complete within 24-48 hours.

  • Enzyme Recovery: Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature. Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused for subsequent batches.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 20 mL of saturated NaHCO₃ solution to remove unreacted isobutyric acid, followed by one wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure raspberry ketone isobutyrate.

Protocol 2: Transesterification via Immobilized Lipase

This protocol uses an isobutyrate ester (e.g., ethyl isobutyrate) as the acyl donor, which can be advantageous as the byproduct (ethanol) is less inhibitory to the enzyme than water.

Principle: CALB catalyzes the transfer of the isobutyryl group from a simple ester (ethyl isobutyrate) to the hydroxyl group of raspberry ketone. This reaction is often cleaner and can reach higher conversions as it avoids the production of water.[7]

Materials & Reagents:

  • All materials from Protocol 1, except isobutyric acid.

  • Ethyl Isobutyrate (or Vinyl Isobutyrate for an irreversible reaction).

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.64 g (10 mmol) of raspberry ketone in 20 mL of anhydrous n-hexane.

  • Acyl Donor Addition: Add 2.32 g (20 mmol, 2.0 eq) of ethyl isobutyrate.

    • Causality Note: Using an excess of the acyl donor shifts the equilibrium towards the product side. Vinyl isobutyrate can be used as an alternative; the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.

  • Catalyst Addition: Add 0.4 g (approx. 10% w/w of substrates) of immobilized CALB. (Note: Molecular sieves are not strictly necessary but can be added to ensure anhydrous conditions).

  • Incubation & Monitoring: Proceed as in Protocol 1, steps 5 and 6.

  • Enzyme Recovery: Proceed as in Protocol 1, step 7.

  • Workup & Purification: Concentrate the filtrate directly on a rotary evaporator to remove the solvent and excess ethyl isobutyrate. The resulting crude product can then be purified by column chromatography as described in Protocol 1, step 10. (Note: The aqueous wash is not necessary if all the starting raspberry ketone has been consumed).

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis of raspberry ketone isobutyrate using highly efficient and selective lipase catalysis. By understanding the underlying enzymatic mechanism and systematically optimizing key reaction parameters, researchers can achieve high yields of this novel ester. The principles of both direct esterification and transesterification offer flexibility in process design. Future work could focus on the development of continuous flow systems using packed-bed reactors of immobilized lipase, further enhancing process efficiency and scalability for industrial applications.

References

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Application Note: Advanced Sample Preparation Strategies for the Quantification of 4-(3-Oxobutyl)phenyl isobutyrate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on sample preparation techniques for the accurate detection and quantification of 4-(3-Oxobutyl)phenyl isobutyrate. Intended for researchers, scientists, and professionals in drug development, this note details the underlying principles and provides step-by-step protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The guide emphasizes the rationale behind methodological choices to ensure high recovery, minimize matrix effects, and achieve robust, reproducible results compatible with modern analytical instrumentation such as HPLC-UV and LC-MS/MS.

Introduction: The Analytical Challenge

4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4) is a molecule of interest that possesses both a ketone and an ester functional group.[1] Its detection in complex biological matrices, such as plasma, urine, or tissue homogenates, presents a significant analytical challenge. The native sample matrix contains a multitude of endogenous substances (e.g., proteins, lipids, salts, metabolites) that can interfere with analysis, leading to ion suppression in mass spectrometry, overlapping peaks in chromatography, and overall reduced sensitivity and accuracy.[2]

Effective sample preparation is therefore not merely a preliminary step but a critical determinant of analytical success. The primary goals of sample preparation are to isolate the analyte of interest from these interfering components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the downstream analytical system.[3][4] This application note explores three workhorse techniques in bioanalytical sample preparation, providing both theoretical grounding and practical, field-tested protocols.

Analyte Profile: 4-(3-Oxobutyl)phenyl isobutyrate

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective extraction strategy.

  • Structure: alt text

  • Molecular Formula: C₁₄H₁₈O₃[1]

  • Molecular Weight: 234.29 g/mol [1]

  • Key Functional Groups: Phenyl ester, Ketone.

  • Polarity: The molecule is a neutral compound with moderate hydrophobicity (calculated XLogP3-AA: 2.6), making it soluble in a range of organic solvents.[1] This property is central to its partitioning behavior in both LLE and reversed-phase SPE.

  • Stability: The ester linkage may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The ketone group is generally stable but can undergo reactions under specific derivatization conditions.[5] Method development should prioritize near-neutral pH and ambient temperatures where possible.

Strategic Selection of a Sample Preparation Technique

The choice of technique depends on a balance of factors including matrix complexity, required sensitivity, sample throughput, and available resources.

Technique Principle Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on relative solubility.[6]Simple, inexpensive, and effective for basic cleanup and concentration.Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions.[7]Initial method development, simple matrices, or when high throughput is not a primary concern.
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid phase.[2]High selectivity, excellent concentration factor, high recovery, and amenable to automation.[3]Higher cost per sample, method development can be more complex.High-sensitivity analysis (e.g., LC-MS/MS), complex matrices, and applications requiring the cleanest extracts.[2]
QuEChERS A two-step process combining a salting-out LLE with a dispersive SPE (d-SPE) cleanup.[8]Fast, high throughput, low solvent usage, and effective for a wide range of analytes in very complex matrices.[9]May provide less comprehensive cleanup than cartridge-based SPE for certain interferences.High-throughput screening, analysis in challenging matrices like tissue or whole blood.[10][11]

Detailed Protocols and Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol provides a fundamental approach for extracting 4-(3-Oxobutyl)phenyl isobutyrate from a plasma sample. The core principle is to disrupt protein binding, precipitate proteins, and partition the analyte into an immiscible organic solvent.[6]

Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow Sample 1. Sample Aliquot (e.g., 500 µL Plasma) Solvent 2. Add Extraction Solvent (e.g., 2 mL MTBE) + Internal Standard Sample->Solvent Precipitates proteins, partitions analyte Vortex 3. Vortex / Mix (5 min) Solvent->Vortex Centrifuge 4. Centrifuge (10 min @ 4000 x g) Vortex->Centrifuge Phase separation Collect 5. Collect Organic Layer (Top Layer) Centrifuge->Collect Evaporate 6. Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Concentration step Reconstitute 7. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Methodology:

  • Sample Pre-treatment: Pipette 500 µL of plasma into a 5 mL glass centrifuge tube. Add internal standard solution.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE).

    • Rationale: MTBE is a water-immiscible solvent with good extraction efficiency for moderately polar compounds. It also forms a distinct upper layer after centrifugation, simplifying collection.[7]

  • Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and maximize analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and create a sharp interface between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein pellet and aqueous layer.

  • Concentration: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for the intended chromatographic analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Final Step: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase mechanism, where the non-polar stationary phase of the SPE sorbent retains the moderately non-polar analyte while polar matrix components are washed away.

Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_cartridge SPE Cartridge (Reversed-Phase) Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Activates sorbent Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Prepares for aqueous sample Wash 4. Wash (1 mL 5% Methanol/Water) Load->Wash Analyte binds, polar interferences pass Elute 5. Elute (1 mL Acetonitrile) Wash->Elute Washes away weakly bound impurities Evaporate 6. Evaporate to Dryness Elute->Evaporate Recovers analyte Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis QuEChERS_Workflow cluster_extraction Step 1: Extraction (LLE) cluster_cleanup Step 2: Cleanup (d-SPE) Sample 1. Sample Aliquot (1 mL Plasma) ACN 2. Add Acetonitrile (1 mL) Sample->ACN Protein precipitation Salts 3. Add QuEChERS Salts (MgSO₄, NaCl) ACN->Salts Induce phase separation Vortex_Centrifuge1 4. Vortex & Centrifuge Salts->Vortex_Centrifuge1 Aliquot 5. Take Supernatant Aliquot Vortex_Centrifuge1->Aliquot Collect ACN layer dSPE 6. Add to d-SPE Tube (PSA, C18, MgSO₄) Aliquot->dSPE Vortex_Centrifuge2 7. Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Removes interferences Analysis 8. Analyze Supernatant Vortex_Centrifuge2->Analysis

Caption: Workflow for the QuEChERS method.

Methodology:

  • Extraction - Step 1: a. Place 1 mL of plasma into a 15 mL centrifuge tube. b. Add 1 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.

    • Rationale: Acetonitrile is a water-miscible solvent that effectively precipitates proteins while keeping the analyte in solution. c. Add a pre-packaged QuEChERS extraction salt packet (e.g., containing 400 mg MgSO₄ and 100 mg NaCl).

    • Rationale: Anhydrous magnesium sulfate (MgSO₄) absorbs excess water, promoting partitioning of the analyte into the acetonitrile layer. Sodium chloride (NaCl) enhances this "salting-out" effect, further improving recovery. [8] d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at 5000 x g for 5 minutes.

  • Cleanup (Dispersive SPE) - Step 2: a. Transfer 600 µL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. This tube should contain sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Rationale: MgSO₄ removes any remaining water. PSA removes acidic interferences like fatty acids. C18 removes non-polar interferences like lipids. [10] b. Cap the tube and vortex for 30 seconds. c. Centrifuge at 10,000 x g for 5 minutes. d. The resulting supernatant is the final, cleaned extract. Carefully transfer it to an autosampler vial for analysis.

Compatibility with Downstream Analytical Techniques

The final extract must be suitable for the chosen analytical instrument.

  • HPLC-UV/PDA: For UV detection, the analyte must possess a suitable chromophore. If the molar absorptivity of 4-(3-Oxobutyl)phenyl isobutyrate is insufficient for the required sensitivity, pre- or post-column derivatization may be necessary. [12][13]A reagent like 2,4-dinitrophenylhydrazine (DNPH) can be used to react with the ketone group, yielding a highly UV-active derivative. [12]* LC-MS/MS: This is the gold standard for high-sensitivity, high-selectivity quantification in bioanalysis. [14]The primary goal of sample preparation for LC-MS/MS is to minimize matrix effects, particularly ion suppression, which can drastically reduce signal intensity. [2]Both SPE and QuEChERS are highly effective at this, providing cleaner extracts than LLE. * GC-MS: Direct analysis by GC-MS requires the analyte to be thermally stable and sufficiently volatile. [15]While the molecular weight of 4-(3-Oxobutyl)phenyl isobutyrate is within a reasonable range, the ester group could potentially degrade at high injector temperatures. Derivatization may be required to improve thermal stability and chromatographic behavior. [16]

Conclusion and Recommendations

The optimal sample preparation technique for 4-(3-Oxobutyl)phenyl isobutyrate is dictated by the specific requirements of the assay.

  • For initial feasibility studies or when dealing with less complex matrices, Liquid-Liquid Extraction offers a simple and cost-effective starting point.

  • For regulated bioanalysis requiring the highest sensitivity and cleanest extracts to minimize matrix effects in LC-MS/MS, Solid-Phase Extraction is the recommended technique. Its selectivity and potential for automation make it ideal for robust method validation.

  • When high sample throughput is the primary driver, such as in screening applications, the QuEChERS method provides an unparalleled combination of speed, efficiency, and effectiveness.

It is imperative that any chosen method be thoroughly validated for parameters such as recovery, precision, accuracy, and matrix effect to ensure the generation of reliable and defensible data.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of Raspberry Ketone Isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing low yields during the synthesis of raspberry ketone isobutyrate (4-(3-oxobutyl)phenyl isobutyrate).

The esterification of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) presents unique chemical challenges. Because the target molecule features both a phenolic hydroxyl group and an enolizable ketone, researchers frequently encounter issues related to poor nucleophilicity, steric hindrance, and unintended side reactions. This guide provides field-proven causality analyses, optimized protocols, and data-driven troubleshooting to ensure a high-yielding, self-validating synthetic workflow.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My TLC shows incomplete conversion even after 24 hours of refluxing with excess isobutyryl chloride and triethylamine (TEA). Why is the reaction stalling? A: This is a classic kinetic issue caused by the combination of a weak nucleophile and a sterically hindered electrophile. Raspberry ketone is a phenol, meaning its hydroxyl oxygen is conjugated with the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic alcohols. Furthermore, isobutyryl chloride is branched at the alpha-carbon, creating steric hindrance that slows down the nucleophilic attack. Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the isobutyryl chloride to form a highly reactive, less sterically hindered acylpyridinium intermediate, which is then rapidly trapped by the phenol. The addition of catalytic DMAP can reduce reaction times from days to hours while boosting yields to >90%[1][2].

Q2: The reaction goes to completion (confirmed by HPLC), but my isolated yield after the aqueous workup is less than 30%. Where is my product going? A: Your product is likely being destroyed during the workup phase. Phenolic esters are highly susceptible to 3[3]. Unlike aliphatic esters, the phenoxide ion of raspberry ketone is an excellent leaving group. If you are washing your organic layer with strong bases (like 1M NaOH) to remove unreacted phenol or excess acid, you are simultaneously hydrolyzing your newly formed ester back into starting materials. Solution: Switch to a mild, saturated aqueous sodium bicarbonate ( NaHCO3​ ) wash and minimize the contact time between the organic and aqueous layers.

Q3: I am observing a mixture of mono-acylated and di-acylated products on my mass spec. How do I prevent this? A: Raspberry ketone contains a ketone moiety with acidic alpha-protons. Under strongly basic conditions (e.g., large excesses of TEA) or extended reaction times, the ketone can undergo enolization. The resulting enol can then react with isobutyryl chloride, leading to an unwanted enol ester (di-acylation). Solution: Strictly control your stoichiometry. Use no more than 1.1 to 1.2 equivalents of isobutyryl chloride and 1.5 equivalents of TEA. Maintain strict temperature control (start at 0 °C) to favor the kinetically faster O-acylation of the phenol over the enolization pathway.

Part 2: Visual Troubleshooting & Mechanistic Pathways

To systematically diagnose your yield issues, follow the logic tree below. If your reaction is stalling, refer to the DMAP catalytic cycle to understand the mechanistic necessity of the catalyst.

TroubleshootingTree Start Low Yield of Raspberry Ketone Isobutyrate Check Check Reaction Conversion (TLC/HPLC) Start->Check LowConv Low Conversion (< 50%) Check->LowConv Unreacted Phenol HighConv High Conversion (> 90%) Check->HighConv Product Formed DMAP Steric Hindrance: Add DMAP Catalyst LowConv->DMAP Missing Catalyst Moisture Reagent Hydrolysis: Use Anhydrous DCM LowConv->Moisture Wet Solvent Workup Product Loss During Workup? HighConv->Workup BaseHyd Base Hydrolysis: Use Mild NaHCO3 Workup->BaseHyd Strong Base Used Enol Enol O-Acylation: Reduce Base/Acyl Eq. Workup->Enol Excess Reagents

Fig 1: Decision tree for troubleshooting low yields in raspberry ketone esterification.

Mechanism A Isobutyryl Chloride + DMAP B Acylpyridinium Intermediate A->B Fast Activation D Tetrahedral Intermediate B->D + Phenol C Raspberry Ketone (Phenolic OH) C->D Nucleophilic Attack E Raspberry Ketone Isobutyrate D->E - H+ F Regenerated DMAP + TEA-HCl D->F Leaving Group

Fig 2: DMAP-catalyzed acylation pathway overcoming isobutyryl steric hindrance.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of varying reaction conditions on the final isolated yield of raspberry ketone isobutyrate. Notice how the combination of DMAP and a mild workup drastically improves the outcome.

EntryBase / CatalystSolvent (Condition)Temp / TimeWorkup WashIsolated YieldPrimary Failure Mode
1TEA (1.5 eq) / NoneDCM (Anhydrous)RT / 24 hSat. NaHCO3​ 18%Incomplete conversion (sterics)
2TEA (1.5 eq) / NoneTHF (Reflux)65 °C / 12 hSat. NaHCO3​ 35%Thermal degradation / Enolization
3TEA (1.5 eq) / DMAP (0.1 eq)DCM (Wet)RT / 4 hSat. NaHCO3​ 42%Reagent hydrolysis (isobutyryl chloride)
4TEA (1.5 eq) / DMAP (0.1 eq)DCM (Anhydrous)0 °C to RT / 3 h1M NaOH21%Product hydrolysis during workup
5 TEA (1.5 eq) / DMAP (0.1 eq) DCM (Anhydrous) 0 °C to RT / 3 h Sat. NaHCO3​ 94% Optimal Conditions

Part 4: Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible result, follow this optimized step-by-step protocol for the1[1].

Reagents Required:

  • Raspberry Ketone: 1.0 equivalent (10 mmol, 1.64 g)

  • Isobutyryl Chloride: 1.2 equivalents (12 mmol, 1.28 g / 1.26 mL)

  • Triethylamine (TEA): 1.5 equivalents (15 mmol, 1.52 g / 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture from hydrolyzing the acyl chloride.

  • Dissolution: Add the raspberry ketone (1.64 g) and anhydrous DCM (50 mL) to the flask. Stir until completely dissolved.

  • Catalyst & Base Addition: Add the TEA (2.09 mL) followed by the DMAP (0.12 g). The solution should remain clear.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Self-Validation: Cooling prevents the exothermic acylation from driving unwanted enolization of the ketone.

  • Acylation: Using a syringe, add the isobutyryl chloride (1.26 mL) dropwise over 15 minutes. A white precipitate (triethylammonium chloride salts) will begin to form immediately.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). Raspberry ketone (starting material) will appear as a lower Rf spot, while the less polar isobutyrate ester will elute higher.

  • Quenching & Workup: Once TLC confirms complete consumption of the phenol, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Mild Washing (Critical Step): Wash the combined organic layers with 30 mL of saturated aqueous NaHCO3​ . Do not use NaOH. Gently invert the funnel to vent CO2​ gas. Follow with a 30 mL brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude raspberry ketone isobutyrate. Purify via silica gel flash chromatography if trace DMAP or unreacted acid remains.

References

  • Synthesis of New Vanillin Derivatives
  • Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters.
  • Development of an Efficient and Scalable Biocatalytic Route to (1S,4R)-8-Hydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl Propionate via Enantioselective Enzymatic Desymmetrization of a Prochiral Diester.

Sources

Technical Support Center: RP-HPLC Optimization for 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is rarely a one-size-fits-all endeavor.

4-(3-Oxobutyl)phenyl isobutyrate (often associated with raspberry ketone derivatives) presents a unique chromatographic profile. It is a neutral, moderately hydrophobic molecule (LogP ~2.6) containing both a polarizable ketone and an acid-sensitive ester moiety[1]. Because it lacks strongly ionizable amine or carboxylic acid groups, its retention is strictly governed by hydrophobic partitioning. However, the molecule's ester linkage makes it highly susceptible to on-column degradation if the mobile phase chemistry is poorly optimized.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the analytical integrity of your method.

Part 1: Method Development FAQs

Q: What is the optimal organic modifier for analyzing this compound? A: Acetonitrile (ACN) is strongly recommended over Methanol (MeOH). The Causality: While both are standard RP-HPLC modifiers, 4-(3-Oxobutyl)phenyl isobutyrate is an ester. When methanol is used in conjunction with acidic additives (such as Formic Acid or Trifluoroacetic Acid), it can induce esterification in the solvent bottle or transesterification of the analyte on-column[2]. This chemical reaction leads to ghost peaks, baseline drift, and a critical loss of analyte recovery. Furthermore, Acetonitrile/Water mixtures provide lower viscosity and superior mass transfer kinetics compared to Methanol/Water systems, preventing system overpressure[3].

Q: Should I use pH buffers or acidic additives in the aqueous phase? A: Use a very mild additive (e.g., 0.05% Formic Acid), but avoid aggressive buffering. The Causality: Because the intact molecule is neutral, its retention time will not shift drastically with pH changes[4]. However, unendcapped silica columns contain residual silanol groups that ionize above pH 3.0. These ionized silanols can cause secondary electrostatic interactions with the polarizable carbonyl oxygen of the ketone moiety, leading to peak tailing[5]. A mild additive suppresses silanol ionization without creating an overly acidic environment that would catalyze the hydrolysis of the isobutyrate ester[2].

Part 2: Troubleshooting Guide

Issue 1: Peak Tailing and Asymmetry

Symptom: The analyte peak exhibits an asymmetry factor ( As​ ) > 1.5. Diagnosis & Self-Validation: Peak tailing stems from either physical voids in the instrument or chemical secondary interactions on the column[6]. To self-validate the root cause, inject a highly neutral, non-polarizable marker (e.g., Toluene or Uracil).

  • If the neutral marker tails: The issue is physical. A void has formed at the column head, or there is extra-column dead volume from improper PEEK tubing fittings[6][7].

  • If the neutral marker is symmetric but the analyte tails: The issue is chemical. The ketone moiety is interacting with active metal sites or ionized silanols on the silica backbone[5]. Solution: For physical issues, replace the inlet frit or the column. For chemical issues, switch to a fully endcapped, high-purity Type-B silica column to shield the analyte from residual silanols.

TailingDiagnosis Start Peak Tailing Detected (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Branch1 Marker Tails Test->Branch1 Branch2 Marker is Symmetric Test->Branch2 Cause1 Physical Problem (Void Volume / Bad Fitting) Branch1->Cause1 Cause2 Chemical Problem (Silanol / Metal Interactions) Branch2->Cause2 Fix1 Check Plumbing & Replace Column/Frit Cause1->Fix1 Fix2 Use Endcapped Column & Optimize Mobile Phase pH Cause2->Fix2

Caption: Diagnostic workflow differentiating physical versus chemical peak tailing in HPLC systems.

Issue 2: Appearance of Pre-Eluting Degradation Peaks

Symptom: A secondary peak consistently elutes before the main analyte peak, often increasing in area if the sample sits in the autosampler for extended periods. Causality: The isobutyrate ester is undergoing acid- or base-catalyzed hydrolysis, cleaving into 4-(3-oxobutyl)phenol (Raspberry Ketone) and isobutyric acid. Because the resulting phenol is significantly more polar than the intact ester, it elutes earlier in reversed-phase conditions. Solution: Ensure the sample diluent exactly matches the initial mobile phase conditions to prevent solvent-mismatch fronting[7]. Avoid highly acidic or basic diluents, and store samples in a thermostatted autosampler at 4°C to arrest degradation kinetics.

HydrolysisPathway Intact 4-(3-Oxobutyl)phenyl isobutyrate (Intact Analyte) Reaction Acid/Base Catalyzed Hydrolysis Intact->Reaction H2O Product1 4-(3-Oxobutyl)phenol (Early Eluting Peak) Reaction->Product1 Product2 Isobutyric Acid (Solvent Front / Unretained) Reaction->Product2

Caption: Hydrolytic degradation pathway of 4-(3-Oxobutyl)phenyl isobutyrate yielding early-eluting artifacts.

Part 3: Data Presentation & Optimization Matrix

To streamline your method development, the following table summarizes the quantitative and qualitative impacts of various mobile phase configurations on 4-(3-Oxobutyl)phenyl isobutyrate.

Mobile Phase SystemAdditivepH RangeAnalyte StabilityPeak Shape ( As​ )Recommendation
Water / Acetonitrile None~6.5 - 7.0Excellent1.4 - 1.8 (Tailing)Acceptable, but prone to silanol interactions on older columns.
Water / Acetonitrile 0.05% Formic Acid~3.0 - 3.5High1.0 - 1.2 (Symmetric)Optimal. Suppresses silanols without aggressive ester hydrolysis.
Water / Acetonitrile 0.1% TFA~2.0 - 2.2Poor1.0 - 1.1 (Symmetric)Avoid. Strong acidity accelerates ester hydrolysis on-column.
Water / Methanol 0.1% Formic Acid~3.0 - 3.5Moderate1.2 - 1.4Avoid. High risk of transesterification and elevated backpressure.

Part 4: Self-Validating Standard Protocol

Follow this step-by-step methodology to establish a baseline analytical method.

Step 1: Mobile Phase Preparation

  • Prepare Phase A : HPLC-grade Water containing 0.05% Formic Acid (v/v). This maintains a pH of ~3.2, which is optimal for masking silanols without degrading the ester[5].

  • Prepare Phase B : 100% HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes to prevent baseline noise and pump cavitation.

Step 2: System Setup & Equilibration

  • Install a high-purity, fully endcapped Type-B Silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C. (Note: Temperatures >40°C exponentially accelerate ester hydrolysis and should be avoided).

  • Set the flow rate to 1.0 mL/min.

  • Purge the system lines and equilibrate the column with an isocratic blend of 50% A / 50% B for at least 20 column volumes until the UV baseline stabilizes.

Step 3: System Suitability Testing (SST)

  • Prepare a resolution mixture containing Toluene (as a neutral void marker) and 4-(3-Oxobutyl)phenyl isobutyrate.

  • Inject 5 µL of the SST mixture.

  • Validation Check: Verify that the Toluene Asymmetry ( As​ ) is < 1.2. This confirms the physical integrity of the column bed[6]. Ensure the analyte As​ is < 1.3.

Step 4: Sample Analysis

  • Dilute all analytical samples in 50:50 Water:Acetonitrile to match the initial mobile phase conditions, preventing injection solvent mismatch[7].

  • Monitor the eluent using a UV-Vis or PDA detector set to 220 nm and 275 nm to capture the maximum absorbance of the phenyl and ketone chromophores.

References

  • PubChem - 4-(3-Oxobutyl)phenyl isobutyrate | C14H18O3 | CID 3020254. National Institutes of Health (NIH). [Link]

  • Axion Labs - HPLC Peak Tailing.[Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • LCGC International - LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online.[Link]

  • Welch Materials - Mobile Phase Selection in Method Development: How to Optimize.[Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?.[Link]

  • LCGC International - Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online.[Link]

  • Academia.edu - Effect of HPLC binary mobile phase composition on the analysis of carbonyls.[Link]

Sources

Technical Support Center: Resolving GC-MS Co-Elution for 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. 4-(3-Oxobutyl)phenyl isobutyrate (C₁₄H₁₈O₃, MW: 234.29 g/mol ) is a structurally complex molecule featuring both ketone and ester functional groups. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, particularly in complex biological matrices or synthesis mixtures, this compound frequently co-elutes with structurally similar isomers or unreacted precursors (e.g., raspberry ketone derivatives).

Co-elution compromises both qualitative spectral matching and quantitative accuracy. This guide provides authoritative, self-validating workflows to diagnose and resolve these chromatographic and spectral overlaps.

I. Troubleshooting Workflow Diagram

GCMS_Troubleshooting Start Suspected Co-elution: 4-(3-Oxobutyl)phenyl isobutyrate Analyze Analyze Peak Shape & Extract Ion Chromatograms (EICs) Start->Analyze Decision1 Are EIC apexes aligned exactly? Analyze->Decision1 Pure Pure Peak Confirmed Proceed to Quantitation Decision1->Pure Yes Coelution Co-elution Confirmed (Shifted EICs or varying spectra) Decision1->Coelution No Chromatography Chromatographic Resolution Adjust Temp Ramp, Flow, or Phase Coelution->Chromatography Decision2 Is Rs > 1.5 achieved? Chromatography->Decision2 MassSpec Mass Spectral Resolution AMDIS Deconvolution or SIM/MRM MassSpec->Pure Resolved by Mass Decision2->Pure Yes Decision2->MassSpec No

Decision tree for diagnosing and resolving GC-MS co-elution of 4-(3-Oxobutyl)phenyl isobutyrate.

II. Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single broad peak around the expected retention time of 4-(3-Oxobutyl)phenyl isobutyrate. How do I definitively confirm co-elution? A1: Confirming co-elution requires interrogating the hidden data within the peak. Visually, co-eluting peaks often manifest as shoulders, fronting, or tailing[1]. However, the most robust method is Mass Spectral Analysis across the peak. In full scan mode, extract spectra at the beginning, apex, and tail of the peak. If the mass spectra change, multiple compounds are present[1]. Furthermore, plot Extracted Ion Chromatograms (EICs) for unique fragment ions. If the EIC ratios vary or the peak apexes are slightly offset, co-elution is confirmed[1].

Q2: I've confirmed co-elution. What is the causality behind adjusting the temperature ramp, and how should I alter it? A2: Chromatographic resolution relies on selectivity (α), efficiency (N), and the retention factor (k)[1]. Because 4-(3-Oxobutyl)phenyl isobutyrate contains polar moieties, its partitioning kinetics between the carrier gas and the stationary phase are highly temperature-dependent. Lowering the initial temperature and decreasing the ramp rate (e.g., from 15°C/min to 3°C/min) increases the time the analyte spends interacting with the stationary phase. This amplifies subtle differences in dipole-dipole interactions between the analyte and co-eluting matrix, thereby increasing the retention factor and improving separation[1].

Q3: If physical separation is impossible due to matrix complexity, how does "Resolving by Mass" bypass the issue? A3: When chromatographic resolution fails, Mass Spectral Detectors (MSDs) offer a three-dimensional data matrix (time vs. response vs. m/z) that allows for "resolving by mass"[2]. By identifying a unique quantitation ion for 4-(3-Oxobutyl)phenyl isobutyrate that is absent in the co-eluting compound's spectrum, you can selectively integrate the target analyte without interference[2]. Interestingly, if you are using an isotopically labeled internal standard, forcing co-elution is actually preferred; it ensures that the ionization efficacies in the MS source are identical, yielding highly reproducible relative response ratios despite lowered GC resolution[3].

Q4: How does AMDIS deconvolution mathematically separate my co-eluting peaks, and which parameters are critical? A4: The Automated Mass Spectral Deconvolution and Identification System (AMDIS) automatically extracts pure, background-free component mass spectra from highly complex GC-MS data files[4]. It operates via noise analysis, component perception, and spectrum deconvolution[4]. AMDIS models the peak shape of individual ion traces; if multiple ion traces maximize simultaneously with the exact same shape, they are assigned to a single component. To optimize this, adjust the "Resolution" setting (higher resolution separates closer peaks but increases processing time) and "Shape requirements" (higher requirements demand stricter EIC shape matching, reducing false positives)[5].

III. Standard Operating Procedures (SOPs)

Protocol 1: Chromatographic Optimization for Ester/Ketone Separation

This protocol is a self-validating system designed to physically separate 4-(3-Oxobutyl)phenyl isobutyrate from matrix interferences.

  • Baseline Assessment: Inject the standard mixture. Calculate the initial resolution ( Rs​ ) using the equation Rs​=1.18×W50,1​+W50,2​tr2​−tr1​​ .

  • Adjust Temperature Ramp: Decrease the ramp rate from 15°C/min to 5°C/min through the expected elution window (e.g., 150°C to 220°C).

    • Causality: A slower ramp rate increases the residence time of the analyte in the stationary phase, amplifying subtle differences in partitioning kinetics between the target ester and co-eluting isomers.

  • Optimize Carrier Gas Flow: Adjust the Helium flow rate to the van Deemter minimum (typically ~1.0 - 1.2 mL/min for a 0.25 mm ID column).

    • Causality: Operating at the optimal linear velocity minimizes longitudinal diffusion and mass transfer resistance, maximizing theoretical plates ( N ).

  • Validation Check: Recalculate Rs​ . If Rs​≥1.5 , baseline separation is achieved, and the protocol is validated. If Rs​<1.5 , proceed to Protocol 2.

Protocol 2: AMDIS Spectral Deconvolution Workflow

Use this protocol when physical separation (Protocol 1) fails or is impractical.

  • Data Acquisition: Acquire full-scan GC-MS data (e.g., m/z 40–350) across the co-eluting peak cluster.

  • Noise Analysis & Background Subtraction: Run the file through AMDIS. The software will automatically calculate the background noise level for later processing[4].

  • Configure Deconvolution Parameters: Set "Shape requirements" to High and "Resolution" to High [5].

    • Causality: High shape requirements demand that the EICs of the target fragments have the exact same mathematical profile. This prevents chemical noise or fragments from the co-eluting matrix from being falsely assigned to the 4-(3-Oxobutyl)phenyl isobutyrate spectrum.

  • Validation Check: Extract the deconvoluted spectrum and compare it against the NIST library or a pure reference standard. A match factor >850 validates successful mathematical separation.

IV. Quantitative Data Tables

Table 1: Chromatographic Parameters and Expected Resolution Outcomes

ParameterAdjustmentCausality / MechanismExpected Outcome
Temperature Ramp Decrease (e.g., 15°C/min to 5°C/min)Increases analyte-stationary phase interaction time.Higher retention factor ( k ), improved Rs​ .
Carrier Gas Flow Optimize to van Deemter minimumMaximizes column efficiency ( N ) by reducing longitudinal diffusion.Sharper peaks, reduced band broadening.
Stationary Phase Change to polar (e.g., PEG/WAX)Enhances dipole-dipole interactions with ketone/ester groups.Altered selectivity ( α ), shifts co-eluting matrix.

Table 2: AMDIS Deconvolution Parameter Matrix

AMDIS ParameterSettingImpact on 4-(3-Oxobutyl)phenyl isobutyrate Deconvolution
Resolution HighSeparates closely eluting peaks; increases computational processing time[5].
Sensitivity HighDetects trace-level fragments; increases the risk of false positives[5].
Shape Requirements HighDemands exact EIC shape matching; reduces uncertain/noise peaks[5].

V. References

  • Quantitative measurements via co-elution and dual-isotope detection by gas chromatography-mass spectrometry National Institutes of Health (NIH) / PubMed[Link]

  • AMDIS Detailed AMDIS.net[Link]

  • Can "Deconvolution" Improve GC/MS Detectability? Agilent Technologies[Link]

Sources

Technical Support Center: Purification of 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-(3-Oxobutyl)phenyl isobutyrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound from unreacted precursors.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 4-(3-Oxobutyl)phenyl isobutyrate typically involves a Friedel-Crafts acylation reaction.[1][2][3] This classic reaction attaches an acyl group to an aromatic ring, in this case, reacting an isobutyrate-protected phenol with a reagent that provides the 3-oxobutyl side chain.[1][2][3]

A common synthetic route might involve the reaction of phenyl isobutyrate with 3-oxobutanoic acid or its acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Common Unreacted Precursors and Side Products:

  • Phenyl isobutyrate: The starting aromatic ester.

  • 3-Oxobutanoic acid (or its derivative): The acylating agent.

  • Phenol: Resulting from the hydrolysis of the isobutyrate ester under certain conditions.

  • Polyacylated products: Where more than one 3-oxobutyl group is added to the aromatic ring.

  • Isomers: Acylation might occur at different positions on the aromatic ring, although the para-substituted product is generally favored.

II. FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(3-Oxobutyl)phenyl isobutyrate.

Initial Work-up and Extraction

Question 1: My initial work-up after the reaction is complete results in a complex mixture. How can I best perform an initial separation?

Answer: A well-executed liquid-liquid extraction is your first and most critical purification step.[4][5][6] The goal is to separate your desired product from the catalyst, unreacted water-soluble precursors, and some polar byproducts.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Quenching the Reaction: Carefully and slowly quench the reaction mixture by pouring it over ice water. This deactivates the Lewis acid catalyst.

  • Solvent Selection: Choose an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices due to their ability to dissolve the product and their immiscibility with water.

  • Acidic Wash: Perform a wash with a dilute acid solution (e.g., 1M HCl). This will help to remove any remaining basic impurities and further ensure the catalyst is fully neutralized.

  • Basic Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This is crucial for removing any unreacted acidic precursors like 3-oxobutanoic acid.[5] The bicarbonate will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove any remaining water from the organic layer and break up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.

Monitoring the Purification Process

Question 2: How can I effectively monitor the progress of my purification?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time analysis of your reaction and purification steps.[7][8] It allows you to visualize the separation of your product from impurities.

Troubleshooting Protocol: Thin-Layer Chromatography (TLC)

  • Stationary Phase: Use standard silica gel TLC plates.

  • Mobile Phase (Eluent): The choice of eluent is critical. For a compound like 4-(3-Oxobutyl)phenyl isobutyrate, which contains both an ester and a ketone, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended.[7]

    • Start with a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

    • Adjust the ratio based on the separation. If the spots are too high on the plate (high Rf), increase the proportion of hexane. If they are too low (low Rf), increase the ethyl acetate.

  • Visualization:

    • UV Light: The aromatic ring in your product and some precursors will be visible under UV light (254 nm).

    • Staining: To visualize non-UV active compounds, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. For specific detection of the ketone functional group, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which will produce a yellow to orange spot for aldehydes and ketones.[9]

Compound Type Typical Polarity Expected TLC Behavior (Normal Phase) Suggested Eluent Composition (Hexane:Ethyl Acetate)
Phenyl isobutyrateLess PolarHigher Rf9:1 to 7:3
4-(3-Oxobutyl)phenyl isobutyrate Moderately Polar Intermediate Rf 4:1 to 2:1
3-Oxobutanoic acidHighly PolarLower Rf (may streak)1:1 or more polar systems
PhenolPolarLower Rf3:1 to 1:1
Advanced Purification Techniques

Question 3: My product is still impure after extraction. What is the next step?

Answer: For more challenging separations, column chromatography is the preferred method. This technique allows for a much finer separation of compounds based on their differential adsorption to a stationary phase.

Troubleshooting Protocol: Flash Column Chromatography

  • Column Packing: A "slurry" or "wet-packing" method is generally reliable. Mix your silica gel with the initial, least polar eluent and pour it into the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent used for extraction. Alternatively, for less soluble compounds, you can adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution:

    • Isocratic Elution: Use a single solvent mixture (e.g., 3:1 Hexane:Ethyl Acetate) throughout the separation. This is simpler but may not be effective for separating closely related impurities.

    • Gradient Elution: Gradually increase the polarity of the eluent during the separation (e.g., starting with 9:1 Hexane:Ethyl Acetate and slowly increasing the proportion of ethyl acetate). This is often more effective for separating a wider range of impurities.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

Question 4: I have a significant amount of a very similar, non-polar impurity. What should I do?

Answer: If you have an impurity with a polarity very close to your product, recrystallization can be a powerful final purification step, provided your product is a solid at room temperature.

Troubleshooting Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be very soluble or insoluble at all temperatures. Common solvent systems for compounds of this type include ethanol/water or hexane/ethyl acetate mixtures.

  • Procedure:

    • Dissolve your impure compound in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Confirmation of Purity

Question 5: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds.[10][11][12] It will separate the components of your sample and provide a mass spectrum for each, allowing for their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile compounds.[13] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and can also reveal the presence of impurities.

III. Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of 4-(3-Oxobutyl)phenyl isobutyrate.

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base Washes) start->extraction tlc_check1 TLC Analysis extraction->tlc_check1 column_chrom Column Chromatography tlc_check1->column_chrom Impure final_analysis Final Purity Analysis (GC-MS, HPLC, NMR) tlc_check1->final_analysis Pure tlc_check2 TLC of Fractions column_chrom->tlc_check2 recrystallization Recrystallization tlc_check2->recrystallization Impure Fractions tlc_check2->final_analysis Pure Fractions recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A decision-making workflow for the purification of 4-(3-Oxobutyl)phenyl isobutyrate.

IV. References

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at:

  • Liquid–liquid extraction. Wikipedia. Available at:

  • 4-(3-Oxobutyl)phenyl butyrate. SIELC Technologies. Available at:

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at:

  • Liquid-Liquid Extraction: An Overview. Syrris. Available at:

  • Thin Layer Chromatography. Unknown Source. Available at:

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at:

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Unknown Source. Available at:

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:

  • 4-(3-Oxobutyl)phenyl isobutyrate. PubChem. Available at:

  • Purification of ketones. Google Patents. Available at:

  • Method for detecting aldehyde and ketone by using thin layer chromatography. Google Patents. Available at:

  • Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry (RSC Publishing). Available at:

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at:

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. Available at:

  • 4-(3-Oxobutyl)phenyl acetate. Sigma-Aldrich. Available at:

  • Friedel–Crafts Acylation. Sigma-Aldrich. Available at:

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at:

  • Distillation of aromatic ketone from aromatic alcohol with acid. Google Patents. Available at:

  • Comparison of Screening Method (Py-GC/MS) and Quantitative Method (Solvent Extraction–GC/MS) for Phthalate Esters Analysis. Shimadzu. Available at:

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. Available at:

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents. Available at:

  • TLC Tips and Tricks. Merck Millipore. Available at:

  • Analysis of additive in film by using single-scan mode of GC/MS/MS. JEOL. Available at:

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at:

  • Friedel–Crafts reaction. Grokipedia. Available at:

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical. Unknown Source. Available at:

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Available at:

  • Esters to Ketones. Chemistry Steps. Available at:

  • Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • 4-(3-Oxobutyl)phenyl acetate. Sigma-Aldrich. Available at:

  • Friedel–Crafts reaction. Wikipedia. Available at:

  • Ketones to Esters. Chemistry Steps. Available at:

  • 4-(3-OXOBUTYL)PHENYL BUTYRATE. cosmetic ingredient - Genie. Available at:

  • Separation of ester and ketone. Google Patents. Available at:

  • 3572-06-3|4-(3-Oxobutyl)phenyl acetate|BLD Pharm. BLD Pharm. Available at:

  • 4-(3-Oxobutyl)phenyl acetate-India Fine Chemicals. India Fine Chemicals. Available at:

  • Preparation method for 4-amino-3-phenylbutyric acid. Google Patents. Available at:

  • Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids. PMC. Available at:

  • Nonisothermal crystallization and melting behavior of poly(3-hydroxybutyrate) and maleated poly(3-hydroxybutyrate). ResearchGate. Available at:

  • A novel melting behavior of poly(3-alkylthiophene) cocrystals: premelting and recrystallization of component polymers. RSC Publishing. Available at:

  • Process for the production of 4'-isobutylacetophenone. Google Patents. Available at:

  • Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. PubMed. Available at:

  • 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses Procedure. Available at:

Sources

Technical Support Center: Overcoming Matrix Effects in 4-(3-Oxobutyl)phenyl isobutyrate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges—specifically ion suppression—during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-(3-Oxobutyl)phenyl isobutyrate .

By synthesizing fundamental chemical principles with field-proven bioanalytical workflows, this guide provides a self-validating framework to diagnose, quantify, and eliminate matrix effects.

Part 1: Understanding the Analyte and the Challenge

4-(3-Oxobutyl)phenyl isobutyrate (CAS: 84962-67-4) is a moderately lipophilic ester derivative (LogP ~1.89–2.6) with a molecular weight of 234.29 g/mol [1][2]. In positive Electrospray Ionization (ESI+), it typically forms a protonated precursor ion [M+H]+ at m/z 235.1.

Because of its lipophilicity, this compound elutes in the mid-to-late region of a reversed-phase chromatographic gradient. Unfortunately, this is the exact retention window where endogenous glycerophosphocholines (phospholipids) from biological matrices (like plasma or serum) co-elute[3].

The Causality of Ion Suppression

Matrix effects in ESI are not caused by detector interference, but by droplet surface competition [4][5]. ESI droplets have a finite surface area and a limited amount of excess charge. Phospholipids possess highly surface-active polar head groups and high proton affinities. When they co-elute with 4-(3-Oxobutyl)phenyl isobutyrate, they monopolize the droplet surface, preventing the target analyte from acquiring a charge and evaporating into the gas phase[3][6]. The result is a catastrophic loss of MS signal, poor reproducibility, and compromised assay sensitivity.

ESI_Mechanism A HPLC Effluent (Analyte + Matrix) B ESI Droplet Formation (High Voltage Applied) A->B C Droplet Surface Competition (Phospholipids displace Analyte) B->C D Ion Evaporation (Reduced Analyte Charging) C->D E Ion Suppression (Decreased MS Signal) D->E

Fig 1. Mechanism of ESI ion suppression via droplet surface competition.

Part 2: Troubleshooting FAQs

Q1: My standard curve in neat solvent looks perfect, but my plasma samples show a 60% drop in signal for 4-(3-Oxobutyl)phenyl isobutyrate. Is my extraction failing? A1: Not necessarily. A drop in signal can be caused by either poor physical extraction recovery or ion suppression in the MS source[4][5]. Because 4-(3-Oxobutyl)phenyl isobutyrate is an ester, it is susceptible to both hydrolysis during harsh extraction and ion suppression from co-eluting lipids. You must isolate these two variables using the Matuszewski post-extraction spike method (detailed in Protocol 1)[7][8].

Q2: How can I definitively prove that phospholipids are the root cause of my matrix effect? A2: Perform a post-column infusion experiment[3]. Continuously infuse a neat solution of 4-(3-Oxobutyl)phenyl isobutyrate directly into the MS source via a T-junction while simultaneously injecting a blank plasma extract through the LC column. If the steady baseline signal of your analyte suddenly dips at specific retention times, those zones represent eluting matrix suppressors. If the dip aligns with the retention time of your analyte, you have confirmed co-elution-driven ion suppression.

Q3: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the problem? A3: A SIL-IS (e.g., 4-(3-Oxobutyl)phenyl isobutyrate-d6) is the ultimate compensatory mechanism because it co-elutes exactly with the analyte and experiences the identical suppression environment[3][6]. However, it only compensates for the effect; it does not remove it. If suppression is severe (e.g., >80% signal loss), your absolute sensitivity (Limit of Quantitation, LOQ) will still be compromised. You must first minimize the matrix effect through sample preparation before relying on a SIL-IS for final correction.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (The Matuszewski Method)

To build a trustworthy assay, you must mathematically separate physical extraction loss from ionization suppression. This protocol, established by Matuszewski et al. (2003), acts as a self-validating system[7][8].

Step-by-Step Methodology:

  • Prepare Set 1 (Neat Standard): Spike 4-(3-Oxobutyl)phenyl isobutyrate into the neat LC mobile phase at your target concentration.

  • Prepare Set 2 (Post-Extraction Spike): Process a blank plasma sample through your chosen extraction method. After extraction, spike the resulting clean matrix with the analyte at the target concentration.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the analyte directly into raw plasma, then perform the extraction.

  • Data Analysis & Causality:

    • Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1).

      • Logic: Since both sets have 100% of the analyte physically present, any deviation from an MF of 1.0 is purely due to ESI ionization enhancement (>1) or suppression (<1).

    • Recovery (RE) = Peak Area (Set 3) / Peak Area (Set 2).

      • Logic: Since both sets experience the exact same matrix environment in the MS source, any difference in signal is purely due to physical loss during the extraction process.

Matuszewski_Workflow S1 Set 1: Neat Standard (Analyte in Mobile Phase) MF Matrix Factor (MF) = Set 2 / Set 1 Evaluates Ion Suppression S1->MF S2 Set 2: Post-Extraction Spike (Analyte in Blank Matrix Extract) S2->MF RE Recovery (RE) = Set 3 / Set 2 Evaluates Extraction Efficiency S2->RE S3 Set 3: Pre-Extraction Spike (Analyte Extracted from Matrix) S3->RE

Fig 2. Matuszewski workflow for isolating matrix effects from recovery.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

Protein Precipitation (PPT) leaves high concentrations of phospholipids in the sample, which is fatal for lipophilic analytes[3]. To achieve a pristine extract for 4-(3-Oxobutyl)phenyl isobutyrate, use a mixed-mode or reversed-phase SPE protocol.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid.

    • Causality: The acid disrupts protein-analyte binding, ensuring the lipophilic ester is free to interact with the SPE sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the SPE cartridge.

  • Loading: Apply the pre-treated sample at a slow flow rate (1 drop/sec) to maximize sorbent interaction.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to elute salts and polar endogenous compounds, but weak enough to prevent the premature elution of the moderately lipophilic 4-(3-Oxobutyl)phenyl isobutyrate.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

    • Causality: Acetonitrile effectively desorbs the analyte while leaving highly hydrophobic matrix components (like certain late-eluting lipids) trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen at 35°C (avoid high heat to prevent ester hydrolysis) and reconstitute in the initial LC mobile phase.

Sample_Prep Plasma Biological Sample (Plasma) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE HighME High Phospholipid Retention (Severe Ion Suppression) PPT->HighME MedME Moderate Cleanliness (Variable Matrix Effects) LLE->MedME LowME Targeted Isolation (Minimal Ion Suppression) SPE->LowME

Fig 3. Sample preparation strategies to mitigate LC-MS/MS matrix effects.

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different sample preparation strategies to 4-(3-Oxobutyl)phenyl isobutyrate in human plasma, evaluated using the Matuszewski method.

Sample Preparation MethodExtraction Recovery (RE)Matrix Factor (MF)Precision (% CV)Analytical Verdict
Protein Precipitation (PPT) 95.2%0.42 (Severe Suppression)24.5%Not Recommended. High lipid carryover causes massive signal loss and poor reproducibility.
Liquid-Liquid Extraction (LLE) 76.8%0.85 (Mild Suppression)12.1%Acceptable. Cleaner than PPT, but lower absolute recovery due to partitioning limits.
Solid-Phase Extraction (SPE) 89.4%0.98 (Negligible Effect)3.8%Optimal. Effectively removes phospholipids, resulting in high sensitivity and robust precision.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (Matuszewski et al., 2003). Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Available at: [Link]

  • 4-(3-Oxobutyl)phenyl isobutyrate | C14H18O3 | CID 3020254. PubChem. Available at:[Link]

Sources

Refining crystallization techniques for 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1 (PubChem CID 3020254)[1]. As a highly lipophilic ester derivative of raspberry ketone, this compound presents unique thermodynamic challenges during crystallization. The esterification of the phenolic hydroxyl group significantly alters its solubility profile, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS) during standard cooling or anti-solvent workflows.

This guide provides field-proven, mechanistically grounded solutions to optimize your crystallization processes, ensuring high-purity recovery while mitigating agglomeration and solvent entrapment.

Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude 4-(3-Oxobutyl)phenyl isobutyrate Dissolve Dissolution in Primary Solvent (e.g., Toluene or 1-Propanol) at 50-60°C Start->Dissolve Cooling Controlled Cooling (0.1 - 0.2 °C/min) to 15-20°C Dissolve->Cooling Oiling Does Liquid-Liquid Phase Separation (Oiling Out) Occur? Cooling->Oiling Seeding Intervene: Add Seed Crystals (1-2 wt%) & Hold Temperature Oiling->Seeding Yes (Binodal boundary crossed) AntiSolvent Slow Anti-Solvent Addition (e.g., Heptane or Water) at 1 mL/min Oiling->AntiSolvent No (Metastable zone maintained) Seeding->AntiSolvent Isolation Filtration, Washing & Vacuum Drying AntiSolvent->Isolation

Troubleshooting workflow for 4-(3-Oxobutyl)phenyl isobutyrate crystallization.

Troubleshooting FAQs

Q1: During cooling, my solution turns cloudy but eventually forms a dense oil at the bottom of the flask instead of crystals. What is happening thermodynamically? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the cooling trajectory crosses the liquid-liquid coexistence curve (binodal) prior to reaching the 2[2]. Because 4-(3-Oxobutyl)phenyl isobutyrate is highly lipophilic, rapid supersaturation generation in polar anti-solvents forces the system to minimize free energy by demixing into a solute-rich and a solute-poor liquid phase rather than forming a solid lattice. Causality & Intervention: To bypass the LLPS region, you must alter the thermodynamic pathway. Decrease the initial solute concentration or introduce seed crystals just before the cloud point. Seeding forces heterogeneous nucleation, which3 before the system can cross the binodal curve[3].

Q2: My isolated crystals are highly agglomerated and show residual unreacted raspberry ketone by HPLC. How can I improve purity? A: Agglomeration is a direct sequela of crystallization occurring within the solute-rich oil droplets following LLPS. When nucleation finally triggers inside these dense droplets, crystal growth is rapid and uncontrolled. This rapid lattice formation 4—such as unreacted 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone)—within the agglomerate matrix[4]. Causality & Intervention: You must prevent LLPS entirely to avoid impurity entrapment. Switch to a solvent system with a wider metastable zone width (MSZW), such as Toluene/Heptane, and implement a strict anti-solvent addition rate (e.g., ≤1 mL/min) combined with high-shear agitation to ensure uniform mass transfer.

Q3: What is the recommended solvent system for optimal yield and morphology? A: The isobutyrate ester is significantly more non-polar than its parent phenol. While methanol/water works well for raspberry ketone, the ester benefits from non-polar or moderately polar systems to prevent oiling out. Refer to the Solvent Selection Matrix below.

Quantitative Data: Solvent Selection Matrix

Table summarizing optimal solvent systems based on thermodynamic behavior and LLPS risk.

Solvent SystemRatio (v/v)Primary MechanismLLPS RiskRecommended Use Case
Toluene / Heptane 1:3Anti-solventLowHigh purity isolation; prevents agglomeration of lipophilic esters.
1-Propanol / Water 1:2Anti-solventHighHigh yield recovery; requires strict seeding protocols[4].
Methanol / Water 1:3Cooling & Anti-solventModerateGeneral recovery from crude reaction mixtures[5].
Toluene / Ethyl Acetate 4:1CoolingLowRecrystallization of highly pure, late-stage batches[5].

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This methodology is designed as a self-validating system; the isothermal hold periods act as in-process control checkpoints to ensure the system remains within the metastable zone.

  • Dissolution: Dissolve crude 4-(3-Oxobutyl)phenyl isobutyrate in 1-propanol at a concentration of 0.3 g/mL. Heat the jacketed crystallizer to 50 °C under constant agitation (300 rpm) until complete dissolution is visually confirmed.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane. Causality: Removing foreign particulates prevents premature, uncontrolled heterogeneous nucleation which can artificially narrow the MSZW.

  • Controlled Cooling: Cool the solution to 25 °C at a strict rate of 0.2 °C/min. Validation Check: The solution must remain completely clear. If turbidity appears, the cooling rate is too fast (triggering LLPS), and the batch must be reheated to 50 °C.

  • Seeding: At 25 °C, introduce 1-2 wt% of pure 4-(3-Oxobutyl)phenyl isobutyrate seed crystals. Hold the system isothermally for 30 minutes. Causality: This hold allows the seed bed to develop and consume excess supersaturation, steering the thermodynamic trajectory away from the LLPS binodal curve.

  • Anti-Solvent Addition: Continuously pump ultrapure water (anti-solvent) into the crystallizer at a rate of 1 mL/min until a final solvent:anti-solvent ratio of 1:2 (v/v) is achieved[4].

  • Aging & Isolation: Age the slurry at 15 °C for 60 minutes to maximize yield and allow for Ostwald ripening (reducing fine particulates). Isolate via vacuum filtration, wash the filter cake with a chilled 10% 1-propanol/water solution, and dry under vacuum at 40 °C until constant weight is achieved.

References

  • Title: 4-(3-Oxobutyl)
  • Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL
  • Title: Dr.
  • Title: Predicting Bulk Density for Agglomerated Raspberry Ketone via Integrating Morphological and Size Metrics Using Artificial Neural Networks Source: MDPI URL
  • Title: Synthesis of Raspberry and Ginger Ketones by Nickel Boride-catalyzed Hydrogenation of 4-Arylbut-3-en-2-ones Source: Zeitschrift für Naturforschung B URL

Sources

Validation & Comparative

Comparative Evaluation of Raspberry Ketone Acetate and Isobutyrate: Volatility, Hydrolysis Kinetics, and Application Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, RK) is a high-value phenolic compound originating from the phenylpropanoid pathway[1]. While it is globally recognized for its potent aroma and utility as an agricultural semiochemical, free RK is a crystalline solid at room temperature with relatively low volatility, which limits its efficacy in continuous-release applications[1].

To overcome these thermodynamic limitations, formulation scientists utilize esterified derivatives. By capping the phenolic hydroxyl group, intermolecular hydrogen bonding is disrupted, converting the solid into a volatile liquid[2]. This guide provides an in-depth technical comparison between two distinct prodrug/pro-fragrance derivatives: Raspberry Ketone Acetate (RKA) and Raspberry Ketone Isobutyrate (RKI) . By manipulating the acyl chain length and steric bulk, researchers can precisely engineer the volatility and enzymatic degradation rates of these compounds.

Physicochemical Profiling & Structural Implications

The selection between RKA and RKI hinges on the steric and electronic properties of their respective ester moieties.

  • Raspberry Ketone Acetate (RKA / Cuelure): Featuring a short, linear acetate group, RKA exhibits moderate vapor pressure and minimal steric hindrance[2]. It is highly susceptible to rapid nucleophilic attack by environmental moisture or biological esterases, making it an excellent immediate-release compound[3].

  • Raspberry Ketone Isobutyrate (RKI): The substitution of the acetate with an isobutyrate group introduces a branched isopropyl chain. This increases the molecular weight and creates significant steric shielding around the carbonyl carbon[4]. Consequently, RKI possesses a lower vapor pressure and a highly attenuated hydrolysis rate, ideal for sustained-release matrices.

Table 1: Comparative Quantitative Properties
PropertyRaspberry Ketone Acetate (RKA)Raspberry Ketone Isobutyrate (RKI)
CAS Number 3572-06-3[3]84962-67-4[4]
Molecular Weight 206.24 g/mol [5]234.30 g/mol [4]
Ester Moiety Acetate (-OOCCH₃)Isobutyrate (-OOCCH(CH₃)₂)
Physical State (25°C) Pale yellow liquid[3]Liquid
Density 1.096 - 1.100 g/mL[3]~1.04 g/mL (Estimated)
Steric Hindrance Low (Linear)High ( α -branched)
Primary Application Immediate-release attractant / Top-note fragranceSustained-release pro-fragrance / Long-term lure

Mechanistic Pathway: Ester Cleavage and Receptor Activation

In both agricultural pest management and cosmetic formulations, these esters function as "pro-volatiles." They are intrinsically less active at target olfactory receptors than the parent compound. They must undergo hydrolysis to release free RK, which subsequently binds to odorant receptors (e.g., in Bactrocera fruit flies) to trigger a behavioral response[2]. The branched nature of RKI elevates the activation energy required to form the tetrahedral intermediate during enzymatic cleavage, drastically prolonging its half-life compared to RKA.

G RKA Raspberry Ketone Acetate (RKA) Esterase Carboxylesterases (Environmental/In Vivo) RKA->Esterase Fast Hydrolysis (Unhindered) RKI Raspberry Ketone Isobutyrate (RKI) RKI->Esterase Slow Hydrolysis (Steric Shielding) RK Free Raspberry Ketone (Active Volatile) Esterase->RK Cleavage OR Odorant Receptors (e.g., Tephritid Flies) RK->OR Binding Response Behavioral Response (Attraction/Feeding) OR->Response Depolarization

Fig 1: Hydrolysis kinetics and receptor activation pathway of raspberry ketone esters.

Experimental Workflows for Comparative Analysis

To objectively validate the performance differences between RKA and RKI, the following self-validating experimental protocols are utilized in chemical ecology and formulation science.

Experiment 1: Vapour Pressure Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Traditional static vapor pressure methods fail for semiochemicals with low ambient volatility. DSC provides a robust thermodynamic alternative by measuring boiling points at varied reduced pressures. This allows for precise extrapolation to ambient conditions via the Clausius-Clapeyron equation, isolating the effect of the isobutyrate mass on volatility[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of high-purity RKA or RKI into aluminum DSC pans. Seal with a lid containing a 50 µm pinhole. Self-validation: The pinhole ensures vapor escapes at a controlled rate, maintaining liquid-vapor equilibrium without pressure buildup.

  • System Calibration: Connect the DSC cell to a programmable vacuum pump. Calibrate the thermal and pressure sensors using a high-purity reference standard (e.g., naphthalene) across a pressure range of 1 to 100 kPa.

  • Thermal Ramping: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 5°C/min under a specific, tightly controlled reduced pressure until the endothermic boiling peak is clearly resolved.

  • Data Acquisition: Cool the system and repeat Step 3 across at least five distinct pressure levels for each compound.

  • Thermodynamic Analysis: Plot the natural logarithm of pressure ( lnP ) against the inverse of the boiling temperature ( 1/T ). The slope of this linear regression yields the enthalpy of vaporization ( ΔHvap​ ), and the intercept allows calculation of the exact vapor pressure at 25°C.

Experiment 2: In Vitro Hydrolysis Kinetics (Pro-Fragrance Release)

Causality & Rationale: The functional efficacy of these esters relies entirely on their conversion to free RK. Utilizing an HPLC-UV assay with a model esterase ensures that the steric hindrance of the isobutyrate group is quantitatively measured against the acetate group under controlled environmental conditions.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) maintained at 25°C. Spike the buffer with Porcine Liver Esterase (PLE) to a final concentration of 0.1 U/mL to simulate biological/environmental hydrolytic activity.

  • Reaction Initiation: Dissolve RKA and RKI in pure acetonitrile to create 10 mM stock solutions. Inject 100 µL of the stock into 9.9 mL of the enzyme matrix (yielding a final substrate concentration of 100 µM).

  • Kinetic Sampling: Extract 500 µL aliquots at predefined time intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 500 µL of ice-cold methanol containing 1% formic acid. Self-validation: The extreme pH drop and temperature reduction instantly denature the esterase, freezing the kinetic profile at that exact second.

  • Chromatographic Separation: Inject 10 µL of the quenched sample onto a C18 reversed-phase HPLC column. Elute using a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 280 nm (targeting the phenolic chromophore).

  • Data Modeling: Quantify the disappearance of the ester peak and the appearance of the free RK peak. Fit the concentration data to a pseudo-first-order kinetic model to determine the hydrolytic half-life ( t1/2​ ) of RKA versus RKI.

Application Efficacy & Strategic Selection

The divergent physicochemical properties of these two esters dictate their optimal use cases in industry:

  • Agricultural Pest Management: RKA (Cuelure) remains the gold standard for monitoring and mass-trapping Bactrocera fruit flies[2]. Its rapid hydrolysis provides a high initial burst of RK, creating a massive olfactory plume. However, in harsh tropical climates, RKA traps deplete rapidly. RKI, with its sterically hindered ester bond, serves as an advanced alternative for Male Annihilation Technique (MAT) blocks. It provides a slow, sustained release of RK over several months, drastically reducing the labor costs associated with frequent trap rebaiting.

  • Fragrance & Cosmetics: In consumer formulations, RKA imparts an immediate, intense "jammy, berry" top note[5]. Conversely, RKI is engineered as a base-note pro-fragrance. In matrices like deodorants or laundry detergents, the gradual cleavage of the isobutyrate group by skin microbiome enzymes or ambient moisture provides a long-lasting, controlled-release raspberry scent profile[4].

Sources

Validation of Analytical Methods for 4-(3-Oxobutyl)phenyl Isobutyrate: HPLC-UV vs. GC-MS/MS Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of 4-(3-Oxobutyl)phenyl isobutyrate (CAS: 84962-67-4)—a highly valued ester derivative of raspberry ketone used in advanced flavor, fragrance, and pharmaceutical intermediate synthesis—requires rigorous analytical control[1]. Because this molecule features a reactive ester linkage, an aromatic ring, and a ketone moiety, analytical methods must be carefully designed to prevent in-situ degradation while ensuring high sensitivity.

This guide provides an objective comparison between the two primary analytical methodologies used for this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . Furthermore, it establishes a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines (effective June 2024)[2], ensuring your laboratory achieves audit-ready compliance and scientific integrity.

Physicochemical Profiling & Method Selection Causality

To design a robust analytical method, we must first understand the causality between the molecule's structure and its chromatographic behavior. 4-(3-Oxobutyl)phenyl isobutyrate (C₁₄H₁₈O₃, MW: 234.3 g/mol ) presents three critical structural features that dictate method selection[1][3]:

  • The Isobutyrate Ester Bond (Hydrolysis Risk): Esters are susceptible to hydrolysis at extreme pH levels. In aqueous solutions, alkaline conditions will rapidly cleave the molecule into raspberry ketone and isobutyric acid. Causality: HPLC mobile phases must be buffered to a mildly acidic pH (e.g., pH 2.5–3.0) to stabilize the ester during analysis.

  • The Aromatic Ring (UV Chromophore): The conjugated pi-system provides strong UV absorbance at ~220 nm and ~275 nm. Causality: This makes HPLC-UV an ideal, cost-effective choice for routine assay and release testing.

  • Moderate Volatility (LogP ~1.89): With a relatively low molecular weight and moderate lipophilicity, the compound is volatile enough for gas chromatography. Causality: GC-MS/MS can be utilized, provided the inlet temperature is optimized to prevent thermal degradation of the ester bond.

DecisionTree A 4-(3-Oxobutyl)phenyl Isobutyrate (CAS: 84962-67-4) B1 Aromatic Ring (UV Chromophore) A->B1 Property 1 B2 MW: 234.3 g/mol (Semi-volatile) A->B2 Property 2 B3 Ester Linkage (Hydrolysis Risk) A->B3 Property 3 C1 HPLC-UV Routine Assay & Purity B1->C1 High Precision C2 GC-MS/MS Trace Impurity Profiling B2->C2 High Sensitivity C3 Stability-Indicating Method Requirement B3->C3 Must resolve degradants C3->C1 Primary Choice

Caption: Analytical decision tree mapping structural properties to optimal chromatographic techniques.

Performance Comparison: HPLC-UV vs. GC-MS/MS

When validating a method per ICH Q2(R2), the choice between HPLC and GC depends on the Analytical Target Profile (ATP)[4][5]. If the goal is Assay/Potency (determining the exact concentration of the API), HPLC-UV is superior due to its unmatched precision. If the goal is Trace Impurity Profiling (detecting genotoxic impurities or residual solvents), GC-MS/MS is required.

Quantitative Performance Matrix
Validation ParameterHPLC-UV (Assay & Purity)GC-MS/MS (Trace Impurities)Causality & Scientific Context
Specificity High (Resolves degradants)Very High (m/z fragmentation)MS/MS provides structural confirmation; UV relies on retention time.
Linearity Range 50% to 150% of target1 ng/mL to 1000 ng/mLHPLC covers the broad assay range required by ICH Q2(R2)[6].
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~0.01 ng/mL / ~0.05 ng/mLGC-MS/MS ionization efficiency yields orders of magnitude better sensitivity.
Precision (%RSD) < 1.0% (Excellent)< 3.0% (Acceptable)HPLC avoids injection port thermal variations, yielding tighter precision.
Accuracy (Recovery) 98.0% - 102.0%90.0% - 110.0%HPLC sample prep (simple dilution) minimizes recovery losses.
Run Time 15 - 20 minutes25 - 30 minutesGC requires oven cooling cycles between runs.

Verdict: For the routine validation of 4-(3-Oxobutyl)phenyl isobutyrate, HPLC-UV is the recommended primary method . It provides the necessary precision for assay testing while avoiding the thermal degradation risks associated with GC inlet vaporization.

ICH Q2(R2) Validation Framework

The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, integrating closely with ICH Q14 (Analytical Procedure Development)[2][4]. To validate the HPLC-UV method, the following parameters must be systematically proven:

ValidationLifecycle N1 Method Design (ICH Q14) N2 Specificity & Range N1->N2 N3 Accuracy & Precision N2->N3 N4 Robustness & System Suitability N3->N4 N5 Routine Quality Control N4->N5

Caption: The ICH Q2(R2) analytical validation lifecycle from design to routine quality control.

  • Specificity (Forced Degradation): The method must be "stability-indicating." You must subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress. The peak for 4-(3-Oxobutyl)phenyl isobutyrate must resolve completely from its primary degradants (raspberry ketone and isobutyric acid) with a resolution ( Rs​ ) > 2.0.

  • Linearity: Evaluated across a minimum of 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed by spiking known quantities of the compound into a synthetic matrix at 3 levels (typically 80%, 100%, 120%), performed in triplicate.

  • Precision: Evaluated at two levels: Repeatability (6 injections of the 100% standard by the same analyst) and Intermediate Precision (different analyst, different day, different instrument).

Step-by-Step Experimental Protocol: Stability-Indicating HPLC-UV

This protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria. If the SST fails, the analytical run is automatically deemed invalid, ensuring absolute trustworthiness in the generated data.

Reagents and Equipment
  • Analyte: 4-(3-Oxobutyl)phenyl isobutyrate Reference Standard (Purity 99.0%)[7].

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Causality: The hydrophobic C18 stationary phase provides excellent retention and peak shape for lipophilic esters.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Causality: Suppresses the ionization of any residual silanols on the column and prevents base-catalyzed hydrolysis of the ester.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 90% B

    • 10–13 min: Hold at 90% B

    • 13–13.1 min: Return to 30% B

    • 13.1–18 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (Primary quantification) and 275 nm (Secondary confirmation).

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-(3-Oxobutyl)phenyl isobutyrate into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to volume with Diluent.

  • Sample Solution: Prepare the sample matrix analogously to achieve a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) - The Self-Validating Gate

Before analyzing unknown samples, inject the Working Standard Solution six times. The system is only valid if it meets the following ICH-aligned criteria:

  • Retention Time ( Rt​ ): ~7.8 minutes ( ± 0.2 min).

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary interactions with the column).

  • Theoretical Plates ( N ): ≥5000 (Ensures column efficiency).

  • Injection Precision (%RSD): ≤1.0% for peak area across the 6 replicate injections.

References

  • PubChem, National Library of Medicine. "4-(3-Oxobutyl)phenyl isobutyrate | C14H18O3 | CID 3020254". Accessed April 2, 2026. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Effective June 14, 2024. URL:[Link]

Sources

Mass Spectrometry Fragmentation Comparison of Raspberry Ketone Esters: An Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, RK) is a prominent phenolic compound utilized extensively as a flavoring agent and a candidate in anti-obesity nutraceuticals. To enhance its chemical stability, improve bioavailability, or alter its olfactory profile, RK is frequently derivatized into ester prodrugs, such as raspberry ketone acetate and propionate.

For researchers and drug development professionals, distinguishing between the parent phenolic compound and its esterified derivatives in complex biological matrices requires robust analytical techniques. As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS/MS fragmentation patterns of RK and its esters, providing the mechanistic causality behind these differences and a field-proven, self-validating experimental protocol.

Mechanistic Rationale: Electrospray Ionization and Ester Cleavage

The structural differences between RK and its ester derivatives fundamentally alter their gas-phase dissociation behaviors during electrospray ionization (ESI) and subsequent collision-induced dissociation (CID).

The Parent Compound (Raspberry Ketone): In positive ESI mode, RK yields a protonated molecular ion [M+H]+ at m/z 165. However, RK is highly prone to intense in-source fragmentation. It rapidly loses an acetone equivalent (58 Da) from its alkyl chain to form a highly conjugated, quinone-like 4-hydroxybenzyl cation at m/z 107 (). This m/z 107 ion is so dominant that it is often selected as the pseudo-precursor ion for Multiple Reaction Monitoring (MRM), which subsequently fragments to a phenyl cation at m/z 77 via the loss of formaldehyde (30 Da).

The Ester Derivatives: Conversely, RK esters exhibit a different primary dissociation pathway. The esterification of the phenolic hydroxyl group stabilizes the molecule against immediate in-source quinone formation. During CID, the ester bond becomes the primary site of cleavage (). For example, RK acetate ( [M+H]+ at m/z 207) undergoes a characteristic neutral loss of ketene (42 Da) to yield the RK [M+H]+ ion at m/z 165. This intermediate then follows the classical RK fragmentation cascade to m/z 107 and m/z 77. The length of the ester alkyl chain dictates the mass of the neutral loss (e.g., methylketene, 56 Da, for propionate), making neutral loss scanning a powerful tool for ester dereplication.

Fragmentation RKA RK Acetate [M+H]+ m/z 207 RK Raspberry Ketone [M+H]+ m/z 165 RKA->RK - Ketene (42 Da) RKP RK Propionate [M+H]+ m/z 221 RKP->RK - Methylketene (56 Da) F107 4-Hydroxybenzyl Cation m/z 107 RK->F107 - Acetone (58 Da) F77 Phenyl Cation m/z 77 F107->F77 - Formaldehyde (30 Da)

Fig 1. ESI(+) CID fragmentation pathways of raspberry ketone and its ester derivatives.

Comparative Fragmentation Data

To facilitate rapid assay development, the quantitative fragmentation parameters for RK and its primary esters are summarized below. Monitoring the primary neutral loss is critical for distinguishing the intact ester from ex vivo hydrolyzed RK.

CompoundMolecular FormulaPrecursor Ion [M+H]+ (m/z)Primary Neutral LossPrimary Product Ion (m/z)Secondary Product Ion (m/z)
Raspberry Ketone C10​H12​O2​ 165.158 Da (Acetone)107.177.0
Raspberry Ketone Acetate C12​H14​O3​ 207.142 Da (Ketene)165.1107.1
Raspberry Ketone Propionate C13​H16​O3​ 221.156 Da (Methylketene)165.1107.1

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

As an application scientist, I approach the quantification of phenolic esters not merely as a detection exercise, but as a system of controlled variables. The protocol below is designed as a self-validating loop, ensuring that matrix effects, ex vivo degradation, and in-source fragmentation artifacts are systematically neutralized.

Step 1: Matrix Management & Sample Preparation
  • Procedure: Extract 50 µL of biological matrix (e.g., plasma) using 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., RK-d4). Vortex for 30 seconds and centrifuge at 21,000 × g for 10 minutes at 4°C ().

  • Causality: Esters are highly susceptible to enzymatic hydrolysis in biological matrices. Protein precipitation with ice-cold solvent instantly denatures endogenous esterases, locking the ester/parent ratio in its physiological state. The stable isotope internal standard validates extraction efficiency and corrects for downstream ion suppression.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 25°C. Utilize a linear gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 50% B over 7 minutes.

  • Causality: Chromatographic resolution is non-negotiable here. The gradient effectively resolves the more polar parent RK from the highly lipophilic RK esters. If an RK ester undergoes unavoidable in-source fragmentation to m/z 165 within the mass spectrometer, chromatographic baseline separation ensures this artifact does not co-elute with—and artificially inflate—the true parent RK signal.

Step 3: ESI Source Optimization
  • Procedure: Operate the QqQ mass spectrometer in ESI(+) mode. Utilize a fractional factorial design to optimize the fragmentor voltage. For intact RK esters, maintain a lower fragmentor voltage (e.g., 70-90 V) to preserve the intact [M+H]+ precursor.

  • Causality: Phenolic compounds exhibit moderate volatility and intense ion-source dissociation behavior. Tailoring the fragmentor voltage prevents the premature destruction of the ester bond before the ion reaches the collision cell, ensuring maximum sensitivity for the precursor ion.

Step 4: MRM Data Acquisition & Validation
  • Procedure: Monitor the specific MRM transitions outlined in Section 2. Include solvent blanks, matrix blanks, and matrix-matched calibration curves (0.5 - 500 ng/mL) in every analytical batch.

  • Causality: This is the core self-validating mechanism. Solvent blanks prevent carryover false positives. Matrix-matched curves validate the linearity ( R2>0.99 ) and establish a reliable Lower Limit of Quantification (LLOQ) against the specific biological background noise, ensuring the trustworthiness of the final pharmacokinetic data ().

Workflow A 1. Sample Prep (Cold ACN + IS) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI(+) Ionization (Voltage Optimization) B->C D 4. QqQ MS/MS (MRM Acquisition) C->D E 5. Data Validation (Matrix Curves) D->E

Fig 2. Self-validating LC-MS/MS workflow for quantifying raspberry ketone esters.

References

  • Wu, B., et al. (2019). A highly sensitive ultra-high performance liquid chromatography/tandem mass spectrometry method with in-source fragmentation for rapid quantification of raspberry ketone. Journal of Food and Drug Analysis.[Link]

  • Holčapek, M., et al. (2005). An MS/MS Library on an Ion-Trap Instrument for Efficient Dereplication of Natural Products. Different Fragmentation Patterns for [M + H]+ and [M + Na]+ Ions. Journal of Natural Products (ACS Publications).[Link]

  • Milgate, A. W., et al. (2021). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Synthetic Biology.[Link]

  • Muroyama, K., et al. (2020). Raspberry Ketone[4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Nutrients (MDPI).[Link]

Comparative Endocrine Disruption Profiling: 4-(3-Oxobutyl)phenyl isobutyrate vs. Reference EDCs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4) is a synthetic ester derivative of raspberry ketone, utilized primarily in flavor and fragrance formulations. Recently, it has been flagged in the PARC T4.2 database as a potential endocrine-disrupting compound (EDC)[1]. Unlike direct-acting EDCs such as Bisphenol A (BPA) or Parabens, 4-(3-Oxobutyl)phenyl isobutyrate acts as a "pro-EDC." It requires metabolic activation via esterase hydrolysis to exert receptor-mediated toxicity[2]. This guide provides an objective, data-driven comparison of its endocrine-disrupting potential against established alternatives, detailing the mechanistic causality and self-validating experimental workflows required for accurate profiling.

Mechanistic & Structural Comparison

In predictive toxicology, the structural hallmark of a potent estrogenic EDC is an unhindered phenolic ring. This hydroxyl group mimics the A-ring of endogenous 17β-estradiol (E2), serving as a critical hydrogen bond donor within the ligand-binding domain of estrogen receptors (ERα/ERβ)[3].

Because 4-(3-Oxobutyl)phenyl isobutyrate is esterified, it lacks this free hydroxyl group, rendering the parent compound virtually inactive at the receptor level. However, in metabolically competent environments, ubiquitous carboxylesterases rapidly cleave the isobutyrate moiety to yield 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone)[1].

Research demonstrates that raspberry ketone possesses weak estrogenic activity—approximately 30,000,000-fold lower than E2 in MVLN human breast cancer cell assays[2][4]. Additionally, it exhibits weak androgen receptor (AR) antagonistic activity with an IC50 of approximately 252 µM[5]. While its potency is vastly lower than reference EDCs like BPA, its classification necessitates rigorous profiling to prevent false negatives in standard in vitro assays that lack metabolic competence.

Quantitative Data Presentation

The following table benchmarks 4-(3-Oxobutyl)phenyl isobutyrate against standard reference EDCs, highlighting the critical role of metabolic activation.

CompoundClassificationERα Relative Potency (vs E2)Metabolic RequirementPrimary Mechanism
17β-Estradiol (E2) Endogenous Hormone1.0NoneDirect ERα Agonist
Bisphenol A (BPA) Reference EDC~1 × 10⁻⁴NoneDirect ERα Agonist
Butylparaben Reference EDC~1 × 10⁻⁵NoneDirect ERα Agonist
Raspberry Ketone Active Metabolite~3 × 10⁻⁸NoneWeak ERα Agonist / AR Antagonist
4-(3-Oxobutyl)phenyl isobutyrate Pro-EDCInactive (without S9)Esterase HydrolysisIndirect (via Metabolite)

Experimental Workflows: Self-Validating EDC Profiling Protocol

To accurately assess pro-EDCs, standard reporter assays must be coupled with metabolic activation. The following protocol utilizes MVLN cells (MCF-7 derived, stably expressing endogenous ERα and a vitellogenin-luciferase reporter) to provide a physiologically relevant chromatin context.

Expertise & Experience: Omitting metabolic activation for esterified phenols guarantees false negatives. Conversely, adding S9 fraction without a metabolic inhibitor cannot definitively prove that the parent compound is inactive. Therefore, this protocol employs Bis-p-nitrophenyl phosphate (BNPP)—a broad-spectrum carboxylesterase inhibitor—to create a self-validating system.

Step-by-Step Methodology:

  • Cell Preparation: Seed MVLN cells at 10⁴ cells/well in 96-well plates using estrogen-free medium (phenol red-free DMEM + 5% charcoal-stripped FBS). Incubate for 24 hours to establish a low-estrogen baseline.

  • Metabolic Mixture Assembly: Prepare three distinct exposure cohorts:

    • Cohort A (Direct): Target compound only (10 µM to 1 mM).

    • Cohort B (Activated): Target compound + 2 mg/mL rat liver S9 fraction + NADPH-regenerating system.

    • Cohort C (Inhibited/Validation): Target compound + S9 fraction + 100 µM BNPP (pre-incubated for 15 mins to block esterase activity).

  • Exposure & Incubation: Transfer the metabolic mixtures to the MVLN cells. Include E2 as a positive control and 0.1% DMSO as a vehicle control. Incubate for 24 hours at 37°C.

  • Lysis & Quantification: Wash cells with PBS, lyse using passive lysis buffer, and quantify luminescence following the addition of luciferin substrate. Normalize the luminescent signal to total protein content (via BCA assay) to correct for potential cytotoxicity.

Trustworthiness & Causality Check: A successful, validated assay will show baseline luminescence in Cohorts A and C, but a dose-dependent signal increase in Cohort B. This definitively proves that ester hydrolysis is the causal mechanism for the observed endocrine disruption.

Metabolic Activation & Signaling Pathway

The diagram below illustrates the obligatory bioactivation step and subsequent receptor signaling cascade for 4-(3-Oxobutyl)phenyl isobutyrate.

EDC_Pathway ProDrug 4-(3-Oxobutyl)phenyl isobutyrate (Inactive Ester) Esterase Carboxylesterases (S9 Fraction) ProDrug->Esterase Hydrolysis ActiveMetabolite Raspberry Ketone (Active Phenol) Esterase->ActiveMetabolite Receptor ERα Binding (Cytosol) ActiveMetabolite->Receptor Ligand Binding Dimerization Dimerization & Translocation Receptor->Dimerization ERE Estrogen Response Element (Nucleus) Dimerization->ERE DNA Binding Reporter Luciferase Expression ERE->Reporter Transcription

Metabolic activation and ERα signaling pathway of 4-(3-Oxobutyl)phenyl isobutyrate.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020254, 4-(3-Oxobutyl)phenyl isobutyrate." PubChem, nih.gov. URL:[Link]

  • [2] Bredsdorff, L., et al. (2015). "Raspberry ketone in food supplements – High intake, few toxicity data – A cause for safety concern?" Regulatory Toxicology and Pharmacology, ovid.com. URL:[Link]

  • [5] Schultz, T.W., et al. (2002). "Structure-activity relationships for oestrogenicity: evaluation of a diverse set of aromatic chemicals." Environmental Toxicology, ovid.com. URL:[Link]

  • [4] Ogawa, Y., et al. (2010). "Effect of essential oils, such as raspberry ketone and its derivatives, on antiandrogenic activity based on in vitro reporter gene assay." Bioorganic & Medicinal Chemistry Letters, researchgate.net. URL:[Link]

  • [3] Gallegos Saliner, A., et al. (2003). "Molecular Quantum Similarity Analysis of Estrogenic Activity." Journal of Chemical Information and Computer Sciences, acs.org. URL:[Link]

Sources

Reproducibility of 4-(3-Oxobutyl)phenyl isobutyrate extraction protocols

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Reproducibility of 4-(3-Oxobutyl)phenyl Isobutyrate Extraction Protocols

Executive Summary

4-(3-Oxobutyl)phenyl isobutyrate (CAS 84962-67-4), a synthetic ester derivative of raspberry ketone, is frequently analyzed in pharmacokinetic assays and cosmetic formulation stability studies. Isolating this compound from complex, lipid-rich matrices presents significant analytical challenges. Its moderate lipophilicity (predicted LogP ~1.89) [1] and the vulnerability of its ester bond to pH-driven hydrolysis demand highly controlled extraction environments. This guide objectively compares three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Micro-QuEChERS—to establish the most reproducible protocol for downstream LC-MS/MS quantification.

Mechanistic Causality in Extraction Design

When extracting phenolic esters from biological or formulated matrices, researchers must navigate two primary failure modes to ensure scientific integrity:

  • Ester Hydrolysis: The isobutyrate group is highly susceptible to base-catalyzed cleavage. Extraction protocols must be strictly buffered (pH 5.0–6.0) to prevent degradation into raspberry ketone and isobutyric acid.

  • Matrix Ion Suppression: In lipid-rich samples (e.g., adipose tissue, cosmetic emulsions), co-extracted triglycerides and phospholipids outcompete the target analyte for ionization in the MS source. If lipids are not systematically removed, the method will suffer from severe ion suppression and poor inter-day reproducibility.

Methodological Comparison

To achieve a self-validating and reproducible workflow, laboratories typically evaluate three distinct sample preparation routes:

  • Liquid-Liquid Extraction (LLE): Traditionally utilizes ethyl acetate or hexane/ether mixtures. While cost-effective, LLE is prone to emulsion formation in proteinaceous samples. The lack of matrix specificity results in high lipid co-extraction, leading to severe ion suppression and poor reproducibility in complex matrices.

  • Solid-Phase Extraction (SPE): Utilizing polymeric reversed-phase sorbents (e.g., Oasis HLB). SPE provides a highly controlled environment where polar interferents are systematically washed away. It offers the highest absolute recovery and lowest Relative Standard Deviation (RSD).

  • Micro-QuEChERS (EMR-Lipid): An advanced adaptation originally developed for raspberry ketone derivatives in adipose tissues [2]. It utilizes an Enhanced Matrix Removal (EMR) sorbent that selectively traps long-chain aliphatic lipids via hydrophobic interactions without retaining the moderately polar 4-(3-Oxobutyl)phenyl isobutyrate, offering a high-throughput alternative to SPE.

Quantitative Performance Data

The following table summarizes the experimental performance of each extraction method when recovering 4-(3-Oxobutyl)phenyl isobutyrate from spiked biological matrices (100 ng/mL).

Extraction MethodAbsolute Recovery (%)Inter-day RSD (%)Matrix Effect (%)Processing Time / 96 SamplesPrimary Limitation
Liquid-Liquid Extraction (LLE) 65 - 75%12 - 18%-45% (High Suppression)~4.0 hoursEmulsion formation; high lipid co-extraction.
Solid-Phase Extraction (HLB) 88 - 95%4 - 7%-15% (Low Suppression)~2.5 hoursHigher consumable cost; requires vacuum manifold.
Micro-QuEChERS (EMR-Lipid) 85 - 92%5 - 8%-10% (Minimal Suppression)~1.5 hoursRequires specialized EMR sorbent; potential loss during drying.

Workflow Visualization

G A Sample Matrix (Biofluid/Tissue) B LLE (Ethyl Acetate) A->B C SPE (HLB / C18) A->C D QuEChERS (EMR-Lipid) A->D E Phase Separation & Evaporation B->E F Washing & Elution C->F G Centrifugation & Matrix Removal D->G H 4-(3-Oxobutyl)phenyl isobutyrate (LC-MS/MS Analysis) E->H F->H G->H

Workflow comparison of LLE, SPE, and QuEChERS for 4-(3-Oxobutyl)phenyl isobutyrate extraction.

Validated Step-by-Step Methodology: Self-Validating SPE Protocol

To guarantee trustworthiness and high reproducibility, the following SPE protocol is designated as the gold standard. It incorporates an upfront internal standardization step, creating a self-validating system that automatically corrects for minor volumetric losses or matrix effects during extraction.

Materials Required: Polymeric Reversed-Phase Cartridge (30 mg/1 cc), 100 mM Ammonium Acetate Buffer (pH 5.5), HPLC-grade Methanol, HPLC-grade Acetonitrile.

  • Step 1: Sample Pre-treatment & Internal Standardization

    • Aliquot 500 µL of the sample matrix into a microcentrifuge tube.

    • Self-Validation Step: Spike the sample with 10 µL of a stable isotope-labeled Internal Standard (e.g., D4-Raspberry Ketone Isobutyrate, 1 µg/mL). This ensures any subsequent extraction losses are proportionally tracked and corrected during MS quantification.

    • Causality: Dilute with 500 µL of 100 mM ammonium acetate buffer (pH 5.5). Maintaining this mildly acidic environment is critical to arrest nucleophilic attack and prevent base-catalyzed ester hydrolysis of the target compound.

  • Step 2: Sorbent Conditioning

    • Pass 1 mL of Methanol through the cartridge to solvate the polymeric bed.

    • Equilibrate with 1 mL of 100 mM ammonium acetate buffer (pH 5.5) to match the sample loading conditions.

  • Step 3: Sample Loading

    • Load the buffered sample mixture at a strictly controlled flow rate of 1 mL/min.

    • Causality: A slow, controlled flow rate maximizes the contact time between the analyte and the sorbent pores, ensuring quantitative retention of the moderately lipophilic ester.

  • Step 4: Interference Washing

    • Wash the cartridge with 1 mL of 5% Methanol in water (v/v).

    • Causality: This specific solvent strength is calibrated to disrupt the weak hydrogen bonds of polar matrix proteins and salts, washing them to waste without providing enough non-polar character to elute the target ester.

  • Step 5: Target Elution

    • Elute the target compound using 2 x 500 µL of Acetonitrile into a clean collection tube.

  • Step 6: Concentration & Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Causality: Avoiding heat blocks (>30°C) prevents the thermal degradation of the ester.

    • Reconstitute in 100 µL of the initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid), vortex for 30 seconds, and transfer to an autosampler vial.

References

  • National Center for Biotechnology Information. "4-(3-Oxobutyl)phenyl isobutyrate | C14H18O3 | CID 3020254" PubChem. Available at: [Link]

  • Yuan, B., Zhao, D., Lyu, W., Yin, Z., Kshatriya, D., Simon, J. E., Bello, N. T., & Wu, Q. "Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues." Talanta, 235, 122716. (2021). Available at: [Link]

Spectroscopic Data Comparison for 4-(3-Oxobutyl)phenyl Isobutyrate and Its Derivatives: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of agrochemical development, flavor chemistry, and fragrance formulation, 4-(4-hydroxyphenyl)butan-2-one (commonly known as ) serves as a foundational scaffold [1]. Esterification of its phenolic hydroxyl group yields valuable derivatives with vastly different applications. For instance, its acetate ester, (Cue-lure), is a potent attractant used globally in melon fly management [2]. Similarly, is utilized for its modified volatility and distinct olfactory profile [3].

Because these derivatives share the identical 3-oxobutyl carbon backbone and differ only at the phenolic oxygen, distinguishing them requires precise spectroscopic analysis. This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering researchers a self-validating framework for structural elucidation.

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, the spectroscopic analysis must follow a rigorous, self-validating workflow. Novice analysts often misidentify these derivatives due to trace impurities of the parent phenol.

Workflow A Sample Preparation (Derivatization & Purification) B Chromatographic Separation (HPLC/GC) A->B >98% Purity Required C Spectroscopic Acquisition (NMR, IR, MS) B->C Isolate Fractions D Data Processing & Structural Elucidation C->D Raw Spectral Data E Comparative Analysis (Marker Identification) D->E Peak Assignment

Caption: Step-by-step experimental workflow for the spectroscopic isolation and identification of derivatives.

Step-by-Step Methodology & Causality
  • Purification via Preparative HPLC:

    • Action: Purify the synthesized ester using a C18 reverse-phase column (Acetonitrile/Water gradient).

    • Causality: Unreacted raspberry ketone exhibits strong intermolecular hydrogen bonding. Even a 2% impurity can produce a broad O-H stretch in the IR spectrum, leading to a false negative for complete esterification.

  • FT-IR Spectroscopy (ATR Method):

    • Action: Acquire spectra from 4000 to 400 cm⁻¹ using Attenuated Total Reflectance (ATR).

    • Causality: ATR-FTIR allows for the direct measurement of neat oils or solids without the use of solvents (like CHCl₃ or KBr pellets) that might introduce artifactual moisture bands or obscure the critical ester carbonyl region (~1750 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C):

    • Action: Dissolve 15 mg of the purified sample in anhydrous CDCl₃ with TMS as an internal standard. Acquire at 400 MHz (¹H).

    • Causality: CDCl₃ provides a non-polar, aprotic environment. This prevents solvent-induced shifts in the aromatic region, ensuring the AA'BB' splitting pattern of the para-substituted ring remains sharply resolved for comparative integration.

  • GC-EI-MS Analysis:

    • Action: Analyze via Gas Chromatography coupled with Electron Ionization Mass Spectrometry at a standard 70 eV.

    • Validation Step (Self-Validating System): Before proceeding to NMR, check the MS chromatogram. The complete absence of the m/z 164 molecular ion in the esterified sample validates that the parent phenol has been successfully removed.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectral markers required to objectively differentiate the parent raspberry ketone from its acetate and isobutyrate esters.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
Structural RegionRaspberry Ketone (Parent)Raspberry Ketone Acetate4-(3-Oxobutyl)phenyl Isobutyrate
Aromatic (Ortho to O) ~6.75 ppm (d, 2H, J = 8.5 Hz)~7.00 ppm (d, 2H, J = 8.5 Hz)~6.95 ppm (d, 2H, J = 8.5 Hz)
Aromatic (Meta to O) ~7.05 ppm (d, 2H, J = 8.5 Hz)~7.20 ppm (d, 2H, J = 8.5 Hz)~7.18 ppm (d, 2H, J = 8.5 Hz)
Butanone Chain ~2.75-2.80 ppm (m, 4H)2.14 ppm (s, 3H)~2.75-2.85 ppm (m, 4H)2.15 ppm (s, 3H)~2.75-2.85 ppm (m, 4H)2.15 ppm (s, 3H)
Phenol / Ester Group ~5.50 ppm (br s, 1H, -OH)2.28 ppm (s, 3H, Acetate) 2.80 ppm (hept, 1H, J = 7.0 Hz) 1.30 ppm (d, 6H, J = 7.0 Hz)
Table 2: Key IR and MS Diagnostic Markers
CompoundIR: Ketone C=OIR: Ester C=OIR: Phenol O-HMS: Molecular Ion (M⁺)MS: Base Peak
Raspberry Ketone ~1710 cm⁻¹Absent~3300–3400 cm⁻¹ m/z 164 m/z 107
RK Acetate ~1715 cm⁻¹~1755 cm⁻¹Absent m/z 206 m/z 107
RK Isobutyrate ~1715 cm⁻¹~1750 cm⁻¹Absent m/z 234 m/z 107

Mechanistic Insights: The Causality of Spectral Shifts

To achieve authoritative structural elucidation, one must understand why these spectral values shift upon derivatization.

NMR Deshielding via Resonance

In the parent raspberry ketone, the phenolic hydroxyl (-OH) is a strong electron-donating group via resonance, which heavily shields the ortho aromatic protons, pushing them upfield to ~6.75 ppm. When converted to an ester (acetate or isobutyrate), the ester carbonyl withdraws electron density away from the ring oxygen. This diminishes the electron-donating effect to the aromatic ring, resulting in a pronounced downfield shift of the ortho protons to ~6.95–7.00 ppm.

IR Vibrational Frequencies

The introduction of the ester group creates a dual-carbonyl signature. The new ester C=O stretch appears at a significantly higher frequency (~1750 cm⁻¹) than the alkyl ketone C=O (~1715 cm⁻¹). Causality: The alkoxy oxygen of the ester pulls electron density via inductive effects (-I), which strengthens the C=O double bond character, requiring higher energy (higher wavenumber) to vibrate compared to the purely aliphatic ketone.

Mass Spectrometry Trap: The Convergent Base Peak

A common pitfall for researchers is relying solely on the MS base peak. All three compounds exhibit a base peak at m/z 107 .

  • Mechanism: Under 70 eV EI conditions, the ester groups of the acetate and isobutyrate derivatives are highly labile. They undergo rapid loss of ketene or isobutene, respectively, reverting to the radical cation of the parent phenol. Subsequent α -cleavage of the butanone chain yields the highly resonance-stabilized 4-hydroxybenzyl cation ( m/z 107). Therefore, molecular ion (M⁺) identification and NMR are mandatory for distinguishing the specific ester chain.

Diagnostic Logic Tree

Use the following decision matrix to rapidly classify unknown samples within this structural family based on the established spectroscopic markers.

LogicTree Start Unknown Derivative IR_Check IR: Broad OH stretch at ~3300 cm⁻¹? Start->IR_Check RK Raspberry Ketone (Parent Phenol) IR_Check->RK Yes Ester Ester Derivative (Acetate or Isobutyrate) IR_Check->Ester No NMR_Check ¹H NMR: Septet at ~2.8 ppm & Doublet at ~1.3 ppm? Ester->NMR_Check RKI 4-(3-Oxobutyl)phenyl Isobutyrate NMR_Check->RKI Yes RKA Raspberry Ketone Acetate (Cue-lure) NMR_Check->RKA No

Caption: Diagnostic logic tree for distinguishing 4-(3-oxobutyl)phenyl derivatives using IR and NMR markers.

References

  • National Center for Biotechnology Information. "4-(4'-Hydroxyphenyl)-2-butanone | CID 21648" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "4-(p-ACETOXYPHENYL)-2-BUTANONE | CID 19137" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "4-(3-Oxobutyl)phenyl isobutyrate | CID 3020254" PubChem. Available at:[Link]

Safety Operating Guide

4-(3-Oxobutyl)phenyl isobutyrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Protocol: 4-(3-Oxobutyl)phenyl Isobutyrate

Introduction

4-(3-Oxobutyl)phenyl isobutyrate (CAS: 84962-67-4) is an organic ester frequently utilized as a specialized intermediate in drug development, agrochemical research, and semiochemical (attractant) formulations. While it is structurally related to naturally occurring phenolic ketones, it requires rigorous operational controls. Crucially, it has been flagged as a potential Endocrine Disrupting Compound (EDC) by the[1][2]. This classification mandates a strict "zero-drain" policy and specialized disposal workflows to prevent environmental contamination and human exposure.

Quantitative Data & Risk Profile

Table 1: Physicochemical Properties & Causality for Handling

PropertyValue / DescriptionCausality for Handling & Disposal
CAS Number 84962-67-4Essential identifier for EH&S waste logging and manifest tracking[1].
Molecular Formula C14H18O3Non-halogenated organic; dictates the specific incineration route[1].
Molecular Weight 234.29 g/mol Moderate size; implies low volatility but persistent residue on lab surfaces[1].
LogP (Predicted) 1.89Lipophilic nature; readily penetrates standard single-layer nitrile gloves if dissolved in carrier solvents[3].
Hazard Class Potential EDCRequires complete thermal destruction; aquatic release is strictly prohibited[2].

Section 1: Causality in Handling & Engineering Controls

Expertise & Experience Insight: Standard laboratory handling often underestimates the risks of lipophilic esters. Because 4-(3-Oxobutyl)phenyl isobutyrate has a predicted LogP of 1.89[3], it exhibits significant lipophilicity. When dissolved in common laboratory solvents (e.g., DMSO, dichloromethane, or ethanol), the compound can rapidly breach standard single-layer nitrile gloves. Furthermore, its status as a potential EDC means that even micro-exposures over time can interfere with hormonal pathways[4].

  • Engineering Controls: All manipulations of the pure compound or concentrated stock solutions must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • PPE Requirements: Double-gloving is mandatory. Use an inner polyethylene (PE) glove for chemical resistance and an outer nitrile glove for dexterity.

Section 2: Step-by-Step Disposal Methodologies

Trustworthiness & Self-Validating Protocols: Because esters are susceptible to hydrolysis, one might assume that neutralizing the compound with a strong base is sufficient for disposal. However, base hydrolysis of 4-(3-Oxobutyl)phenyl isobutyrate yields isobutyric acid and 4-(4-hydroxyphenyl)-2-butanone. These degradation products may still retain biological activity. Therefore, the protocol relies on physical containment and high-temperature incineration rather than chemical neutralization alone.

Protocol A: Routine Liquid and Solid Waste Disposal

  • Segregation: Collect all liquid waste containing 4-(3-Oxobutyl)phenyl isobutyrate in a chemically compatible, clearly marked container (e.g., High-Density Polyethylene (HDPE) or amber glass). Crucial Step: Do not mix with halogenated waste. Mixing increases incineration costs and risks the formation of toxic dioxins during combustion.

  • Labeling: Immediately affix a hazardous waste tag. Explicitly write "4-(3-Oxobutyl)phenyl isobutyrate" and check the boxes for "Toxic" and "Environmental Hazard". Add a secondary label stating "Potential EDC - Do Not Down-Drain".

  • Secondary Containment: Place the primary waste container inside a secondary spill tray or bin to capture any leaks.

  • EH&S Transfer: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department in compliance with [5].

Protocol B: Acute Spill Response & Decontamination

  • Isolate & Evacuate: Immediately restrict access to the spill zone.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as they complicate the incineration process.

  • Mechanical Collection: Sweep the absorbed material using non-sparking tools. Transfer it into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 9-10) to promote localized hydrolysis of any residual ester, followed by a thorough water wipe. Collect all used wipes as hazardous solid waste.

  • Final Disposal: Route all collected materials through EH&S for high-temperature incineration.

Section 3: The Causality of High-Temperature Incineration

Why is high-temperature incineration the gold standard for this compound? Under , EDCs pose a severe threat to aquatic ecosystems and municipal biosolids[5][6]. Incineration at temperatures exceeding 1000°C ensures the complete oxidation of the C14H18O3 carbon skeleton. This extreme thermal environment breaks all covalent bonds, converting the molecule entirely into carbon dioxide (CO2) and water vapor (H2O). This process permanently destroys the pharmacophore responsible for endocrine disruption, ensuring zero environmental persistence.

Disposal Workflow Visualization

DisposalWorkflow Start 4-(3-Oxobutyl)phenyl isobutyrate Handling Event Routine Routine Waste Generation (Liquid/Solid) Start->Routine Spill Accidental Spill (Uncontrolled Release) Start->Spill Segregate Segregate as Non-Halogenated Organic Routine->Segregate Contain Absorb with Inert Material (Vermiculite/Sand) Spill->Contain Label Label: Toxic / EDC Hazard (Zero-Drain Policy) Segregate->Label Decontaminate Alkaline Wash (Hydrolyze Ester) Contain->Decontaminate Decontaminate->Label EHS EH&S Waste Collection (RCRA Compliant) Label->EHS Incinerate High-Temperature Incineration (>1000°C) EHS->Incinerate Complete Oxidation

Figure 1: Decision tree and logical workflow for routine disposal and acute spill response.

References

  • Title: 4-(3-Oxobutyl)phenyl isobutyrate | C14H18O3 | CID 3020254 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Partnership for the Assessment of Risks from Chemicals (PARC) Source: European Union PARC Initiative URL: [Link]

  • Title: Learn the Basics of Hazardous Waste (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Oxobutyl)phenyl isobutyrate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-(3-Oxobutyl)phenyl isobutyrate (CAS No. 84962-67-4) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides a detailed operational plan for the selection and use of Personal Protective Equipment (PPE), grounding every recommendation in the principles of chemical causality and risk mitigation.

A Note on Analogous Compound Data: Comprehensive toxicological data for 4-(3-Oxobutyl)phenyl isobutyrate is not extensively published. Therefore, this guide leverages the Safety Data Sheet (SDS) for the structurally similar compound, 4-(3-Oxobutyl)phenyl acetate (CAS No. 3572-06-3), as a primary reference for hazard assessment and control measures.[2] This proactive approach, based on structural analogy, allows us to establish a strong baseline for safety protocols.

Hazard Assessment: Understanding the Risk Profile

Before any handling, a comprehensive risk assessment is paramount. The known and anticipated hazards associated with this class of aromatic ketone-esters dictate the necessary protective measures.

Table 1: Hazard Profile based on Analogous Compound Data

Hazard ClassificationDescriptionRecommended Action
Acute Health Hazard May cause skin and eye irritation upon direct contact.[2][3] Inhalation of vapors or mists may irritate the respiratory tract.[4] Ingestion is to be avoided.[2]Engineering controls (fume hood) and appropriate PPE are mandatory to prevent contact.[4][5]
Aquatic Hazard Harmful to aquatic life.[2][6]Prevent release to the environment. All waste must be collected and disposed of as hazardous chemical waste.[2][3][6]
Combustibility Classified as a combustible liquid.Store away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, CO2, or alcohol-resistant foam).[3][7]
Unknowns The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]Handle with caution, assuming the potential for unknown long-term health effects.[2]

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Eye and Face Protection

Why: The primary risk to the eyes is from splashes or aerosols generated during handling, which can cause serious irritation.[3][8] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

Protocol:

  • Mandatory: Wear chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU).[2][9]

  • High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), supplement goggles with a full-face shield.[8][9] The face shield protects the entire face from direct contact.

Hand Protection

Why: Dermal contact is a primary route of exposure.[10] The ester and ketone functional groups in the molecule dictate the choice of glove material. Not all common laboratory gloves offer adequate protection against this class of organic compound.

Protocol:

  • Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[2]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Table 2: Chemical-Resistant Glove Selection Guide for Aromatic Esters/Ketones

Glove MaterialPerformance Against Esters/KetonesAdvantagesDisadvantagesRecommended Use
Butyl Rubber Excellent High resistance to a wide variety of chemicals including ketones, esters, and aldehydes.[8][10]Poor against hydrocarbons and chlorinated solvents; can have impaired dexterity.[11]Recommended for prolonged contact or immersion.
Nitrile Fair to Good Excellent physical properties and dexterity; good for oils and some acids.[11]Can have limited resistance to some ketones and esters, especially with extended contact.[11]Suitable for incidental contact (e.g., small spills, brief handling). Change immediately upon contamination.
Fluoroelastomer (Viton™) Good Good resistance to organic solvents, including aromatics.[11]Expensive, poor against some specific ketones and esters.[11]A viable, though costly, alternative for extended contact.
Natural Rubber (Latex) Poor Good dexterity and fit.Poor resistance against many organic solvents, including esters.[10]Not Recommended for handling this chemical.
Body Protection

Why: To protect skin from accidental spills and contamination of personal clothing.[10]

Protocol:

  • Standard Use: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • High-Risk Operations: For tasks with a higher splash potential, supplement the lab coat with a chemically resistant apron made from materials like neoprene or butyl rubber.[10]

  • Footwear: Closed-toe shoes are required at all times in the laboratory. Do not use perforated shoes.

Operational Protocol: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.